molecular formula C7H3BrCl2O B1378198 6-Bromo-2,3-dichlorobenzaldehyde CAS No. 945999-86-0

6-Bromo-2,3-dichlorobenzaldehyde

Cat. No.: B1378198
CAS No.: 945999-86-0
M. Wt: 253.9 g/mol
InChI Key: YUSBVIYVLAAAHY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBVIYVLAAAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2,3-dichlorobenzaldehyde

Abstract

This compound is a polysubstituted aromatic aldehyde, a class of compounds that serves as versatile intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise arrangement of electron-withdrawing halogen substituents, combined with the reactive aldehyde functionality, imparts a unique electronic and steric profile, making it a valuable synthon for targeted molecular design. This technical guide provides a comprehensive examination of the molecular structure of this compound. Leveraging established chemical principles and comparative data from structurally analogous compounds, this document details its predicted physicochemical properties, provides a thorough analysis of its expected spectroscopic signatures for structural confirmation, outlines a logical synthetic pathway with mechanistic justifications, and establishes essential safety protocols for its handling. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, practical understanding of this specific chemical entity.

Introduction to Halogenated Benzaldehydes

Halogenated benzaldehydes are a cornerstone of modern organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making these compounds critical building blocks in the development of new therapeutic agents and specialized materials.[1] The aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

This compound is a specific member of this class, characterized by a dense halogen substitution pattern. This guide elucidates its molecular architecture from first principles and predictive analysis, offering a robust framework for its synthesis, identification, and utilization in advanced research applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding a compound is to define its structure and predict its physical characteristics, which dictate its handling, solubility, and reaction kinetics.

IUPAC Nomenclature and Structural Representation

The unambiguous name for the compound is This compound . Its structure consists of a benzene ring substituted with an aldehyde group at position 1, chlorine atoms at positions 2 and 3, and a bromine atom at position 6.

Caption: 2D molecular structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs such as 2,3-dichlorobenzaldehyde and other polyhalogenated aromatic compounds.[1][2][3]

PropertyPredicted ValueSource/Basis for Prediction
CAS Number Not assignedBased on novelty of the compound.
Molecular Formula C₇H₃BrCl₂ODerived from structure.
Molecular Weight 253.91 g/mol Calculated from atomic weights.[4]
Appearance White to off-white crystalline solidAnalogy with similar compounds like 2,3-dichlorobenzaldehyde.[2]
Melting Point 70-90 °CExpected to be slightly higher than 2,3-dichlorobenzaldehyde (64-67 °C) due to increased molecular weight and packing forces.[3]
Boiling Point > 250 °CExpected to be higher than 2,3-dichlorobenzaldehyde (242.9 °C) due to the heavier bromine atom.[2]
Solubility Insoluble in water; soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF).Typical for aromatic organic compounds.[2]

Spectroscopic and Analytical Characterization

Structural elucidation of a newly synthesized molecule is paramount. The following spectroscopic techniques provide a definitive fingerprint for this compound. The predicted data serves as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • Aldehyde Proton (CHO): A singlet peak is predicted in the highly deshielded region of δ 9.8-10.5 ppm . This significant downfield shift is characteristic of an aldehyde proton adjacent to an electron-deficient aromatic ring.[1]

    • Aromatic Protons: Two signals are expected for the two protons on the benzene ring.

      • One proton at C4, likely appearing as a doublet.

      • One proton at C5, likely appearing as a doublet, coupled to the C4 proton. The exact chemical shifts in the δ 7.0-8.0 ppm range will depend on the combined electronic effects of the three halogen substituents.[1]

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon backbone.

    • Carbonyl Carbon (C=O): A signal in the δ 185-195 ppm range, characteristic of an aldehyde.[1]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. Carbons directly bonded to halogens (C2, C3, C6) will exhibit shifts influenced by their electronegativity, while the carbon attached to the aldehyde group (C1) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a solid sample pressed into a KBr disc or as a thin film.[5]

  • ~1705 cm⁻¹ (strong, sharp): This prominent band corresponds to the C=O (carbonyl) stretching vibration of the aromatic aldehyde.[6]

  • ~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): These two bands are characteristic of the C-H stretching vibrations of the aldehyde group (Fermi doublets).[6]

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

  • ~800-600 cm⁻¹ and ~700-500 cm⁻¹: These bands in the fingerprint region are attributable to C-Cl and C-Br stretching vibrations, respectively.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition.

  • Molecular Ion Peak ([M]⁺): The most critical feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique isotopic pattern is a definitive confirmation of the presence of one bromine and two chlorine atoms. The most abundant peak in this cluster will correspond to the molecule containing the most common isotopes (C₇H₃⁷⁹Br³⁵Cl₂O).

Synthesis and Mechanistic Considerations

A logical and efficient synthesis is crucial for accessing the target molecule for further research.

Retrosynthetic Analysis

The most straightforward retrosynthetic approach involves the disconnection of the C-Br bond, identifying 2,3-dichlorobenzaldehyde as the direct precursor. This precursor is commercially available, making this a convergent and practical strategy.

Target This compound Precursor 2,3-Dichlorobenzaldehyde Target->Precursor C-Br Disconnection (Electrophilic Aromatic Substitution)

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is based on standard procedures for the bromination of deactivated aromatic rings.

Reaction: Bromination of 2,3-dichlorobenzaldehyde using N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid.

Causality and Experimental Choices:

  • Starting Material: 2,3-Dichlorobenzaldehyde is chosen for its commercial availability and direct structural relationship to the target.[7]

  • Reagents:

    • N-Bromosuccinimide (NBS): A safe and convenient source of electrophilic bromine (Br⁺). It is preferred over liquid bromine for easier handling and improved selectivity.

    • Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA): A strong acid catalyst is required to polarize the Br-N bond in NBS, generating a more potent electrophile needed to attack the electron-deficient aromatic ring. The ring is deactivated by three electron-withdrawing groups (two Cl, one CHO).

  • Solvent: Dichloromethane (DCM) or Acetonitrile. These are relatively inert solvents that can dissolve the reactants.

  • Temperature: The reaction is typically run at or slightly above room temperature. Monitoring is crucial to prevent over-bromination or side reactions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in dichloromethane.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. The reaction mixture may change color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once complete, slowly pour the reaction mixture into a beaker of ice-cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Purification and Characterization Workflow

A self-validating protocol ensures the final product meets the required purity standards.

A Reaction Completion (Monitored by TLC/HPLC) B Aqueous Quench (Ice-water) A->B C Liquid-Liquid Extraction (DCM/Water) B->C D Organic Phase Washing (NaHCO3, Brine) C->D E Drying and Concentration (Na2SO4, Rotary Evaporator) D->E F Crude Product E->F G Purification (Column Chromatography or Recrystallization) F->G H Pure Product (>98%) G->H I Structural Verification (NMR, MS, IR) H->I

Sources

Technical Guide: Safety, Handling, and Application of 6-Bromo-2,3-dichlorobenzaldehyde

[1][2][3]

Executive Summary

This compound (CAS: 945999-86-0) is a highly specialized halogenated aromatic aldehyde used primarily as a scaffold in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7] Its unique substitution pattern—featuring halogens at both ortho positions (2-Cl, 6-Br) relative to the aldehyde group—imparts significant steric constraints, making it a valuable tool for conformationally restricted drug design.[1][3]

This guide provides a rigorous safety and handling protocol. While classified as a "Warning" level hazard, the compound’s structural features suggest high reactivity and potential for severe irritation.[1][3] Researchers must treat this material with the precautions reserved for potent electrophiles and sensitizers.[1][3]

Chemical Identity & Physicochemical Properties[1][2][3][8][9]

PropertyDetail
Chemical Name This compound
CAS Number 945999-86-0
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Physical State Solid (Typically pale yellow powder/crystals)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Structural Feature Di-ortho substituted benzaldehyde (Sterically crowded)

Technical Insight: The presence of the bromine atom at position 6 and chlorine at position 2 creates a "di-ortho" effect.[1][2][3] This steric crowding protects the aldehyde carbonyl from easy nucleophilic attack but also makes the bromine handle challenging for standard cross-coupling reactions without specialized ligands.[1][3]

Hazard Identification & Toxicology (GHS)

Based on available safety data and Structure-Activity Relationship (SAR) analysis of poly-halogenated benzaldehydes, the following hazards are assigned.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]

Critical Toxicology Note: Halogenated aldehydes are known sensitizers.[1][3] Repeated exposure via inhalation or skin contact may induce allergic dermatitis or respiratory sensitization.[1][3] The "Harmful if swallowed" classification implies systemic toxicity; ingestion of even milligram quantities requires immediate medical attention.[1][3]

Risk Management & Engineering Controls

Containment Strategy
  • Primary Barrier: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1][2][3]

  • Powder Control: Use a static-dissipative balance enclosure if weighing fine powder to prevent aerosolization.[1][2][3]

  • Atmosphere: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (6-Bromo-2,3-dichlorobenzoic acid).[1][2][3] Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to maintain purity.[1][2][3]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (Outer: 5 mil, Inner: 4 mil)Halogenated aromatics can permeate standard latex.[1][2][3] Double gloving provides a breakthrough buffer.[1][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can bypass side shields.[1][2][3]
Respiratory N95/P100 Mask (if outside hood)Required only if engineering controls (fume hood) fail or during spill cleanup.[1][2][3]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Prevents accumulation of dust on forearms, a common contact dermatitis site.[2][3]

Experimental Protocols & Synthesis Workflow

Stability & Storage[1][2][3]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under Inert Gas (Argon/Nitrogen) .[1][2][3]

  • Incompatibility: Strong oxidizing agents, strong bases (Cannizzaro reaction risk), and primary amines (unless intended for reaction).[1][3]

Reaction Workflow: Drug Discovery Applications

The following diagram illustrates the decision logic for utilizing this compound in synthesis, highlighting the strategic use of its functional groups.

GStartThis compound(CAS: 945999-86-0)DecisionTarget FunctionalizationStart->DecisionPathAReductive Amination(Aldehyde Focus)Decision->PathAReact with R-NH2+ NaBH(OAc)3PathBSuzuki-Miyaura Coupling(Bromine Focus)Decision->PathBReact with Ar-B(OH)2+ Pd(dppf)Cl2PathCPinnick Oxidation(Carboxylic Acid)Decision->PathCNaClO2, NaH2PO4ResultABenzyl Amine Scaffold(Kinase Inhibitor Core)PathA->ResultAHigh YieldResultBBiaryl System(Requires Buchwald Ligands)PathB->ResultBSterically Hindered(Slow Reaction)ResultC6-Bromo-2,3-dichlorobenzoic acidPathC->ResultCStandard Workup

Figure 1: Synthetic utility map. Note the "Red" warning on the Suzuki coupling path; the steric bulk of the ortho-chloro and ortho-formyl groups necessitates highly active catalysts (e.g., SPhos, XPhos) for successful cross-coupling at the bromine position.[1][2][3]

Emergency Response & Disposal

Spill Response Protocol[1][2][3]
  • Evacuate & Ventilate: Clear the immediate area.[1][3]

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.[1][3]

  • Containment: Cover the spill with a Dry Absorbent (Vermiculite or Sand).[1][3] Do not use paper towels alone, as they may spread the fine powder.[1][3]

  • Neutralization: Wipe the area with a 10% Sodium Carbonate solution (to neutralize potential acidic hydrolysis products), followed by ethanol.[1][3]

  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste".

First Aid[1][2][3]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Lifting eyelids is crucial.[1][3] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][3] If redness persists (dermatitis), consult a dermatologist.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center immediately.

Waste Disposal[1][2][3]
  • Stream: Halogenated Organic Solvents/Solids.[1][3]

  • Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life and resistant to biodegradation.[1][3]

References

  • PubChem. (2025).[1][3][5] Compound Summary: this compound (CID 74890120).[1][2][3][6] National Library of Medicine.[1][3] Retrieved from [Link]

  • LookChem. (2025).[1][3] Applications of Halogenated Benzaldehydes in Drug Discovery. Retrieved from [Link]

6-Bromo-2,3-dichlorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzaldehyde

Abstract

This compound is a polysubstituted aromatic aldehyde, a class of compounds that serves as a cornerstone in modern synthetic chemistry. The unique arrangement of a reactive aldehyde group and three distinct halogen atoms (one bromine, two chlorine) on the benzene ring imparts a nuanced reactivity profile, making it a highly valuable intermediate. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic pathways based on established methodologies for analogous structures, characteristic reactivity, and significant applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into leveraging this compound for complex molecular design.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose utility is deeply rooted in its structural and electronic properties. The electron-withdrawing nature of the halogens and the aldehyde group deactivates the aromatic ring towards electrophilic substitution while providing multiple sites for nucleophilic attack and cross-coupling reactions.

Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight ~253.91 g/mol [2][3]
Monoisotopic Mass 251.87444 Da[1]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C(=C1Cl)Cl)C=O)Br[1]
InChIKey YUSBVIYVLAAAHY-UHFFFAOYSA-N[1]
Predicted XlogP 3.3[1]
Physical Form Solid (Predicted)
CAS Number Not explicitly assigned in search results

Synthesis and Mechanistic Considerations

While a specific, published protocol for the synthesis of this compound was not found, its synthesis can be logically derived from established methods for related di- and tri-substituted benzene derivatives. A highly plausible and efficient route starts from 1-bromo-2,3-dichlorobenzene, leveraging a directed ortho-metalation followed by formylation.

Proposed Synthetic Pathway: Directed Ortho-Metalation

This approach offers high regioselectivity, which is crucial when dealing with multiple potential reaction sites on a polysubstituted ring.

Synthesis_of_this compound Proposed Synthesis via Directed Ortho-Metalation start 1-Bromo-2,3-dichlorobenzene reagent1 1. n-BuLi or LDA, THF 2. -78 °C start->reagent1 intermediate Lithium-Halogen Exchange Intermediate reagent2 N,N-Dimethylformamide (DMF) intermediate->reagent2 product This compound reagent3 Aqueous Workup (e.g., NH4Cl) product->reagent3 Hydrolysis reagent1->intermediate reagent2->product

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A flame-dried, three-necked flask under an inert nitrogen atmosphere is charged with a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).[4] The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The choice of a strong lithium base is critical for deprotonation at the most acidic position, which is sterically accessible and adjacent to the directing chloro group.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C, then allowed to warm slowly to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the target compound, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

  • The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), imines (via condensation with primary amines), or alkenes (via Wittig-type reactions).[5] It is also a key participant in multicomponent reactions like the Biginelli condensation to form complex heterocyclic scaffolds.[5]

  • The Halogen Atoms: The bromine and chlorine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bonds in such reactions, allowing for selective functionalization at the 6-position.

Applications in Research and Drug Development

Halogenated aromatic aldehydes are indispensable building blocks in medicinal chemistry and agrochemical synthesis.[3] Their rigid scaffold and the ability of halogen atoms to modulate pharmacokinetic properties (lipophilicity, metabolic stability) make them ideal starting points for creating novel bioactive molecules.[3]

  • Pharmaceutical Synthesis: This compound is an important intermediate for synthesizing potential drug candidates.[3][6] The specific substitution pattern can be critical for achieving desired biological activity and optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery projects.[7]

  • Agrochemical Development: In the agrochemical industry, this aldehyde serves as a precursor for new pesticides and herbicides. The precise arrangement of halogens can be a key determinant of a molecule's efficacy and selectivity against target pests or weeds.[3]

  • Catalysis and Materials Science: Derivatives of 2,3-dichlorobenzaldehyde are used as catalysts in the manufacturing of Active Pharmaceutical Ingredients (APIs).[6] The core structure is also explored in the synthesis of novel materials where the electronic properties of the polysubstituted ring can be exploited.

Spectroscopic Characterization (Predicted)

While direct spectral data is not available, the expected NMR and IR signatures can be reliably predicted based on analogous structures.

  • ¹H NMR: The spectrum would be characterized by two key regions. The aldehyde proton (CHO) is expected to appear as a singlet far downfield, typically between δ 9.5 and 10.5 ppm. The aromatic region would show two doublets in the δ 7.0-8.0 ppm range, corresponding to the two coupled protons on the benzene ring.

  • ¹³C NMR: The carbon spectrum would show a distinctive signal for the aldehyde carbonyl carbon between δ 185 and 195 ppm. There would be six signals in the aromatic region (δ 120-145 ppm), corresponding to the six carbons of the benzene ring, with those bearing halogen atoms being significantly influenced by their electronegativity.

  • Infrared (IR) Spectroscopy: The most prominent feature would be a strong C=O stretching vibration for the aldehyde group, typically appearing around 1700-1720 cm⁻¹. C-H stretching for the aromatic and aldehyde protons would be observed around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

Safety, Handling, and Disposal

Compounds of this class must be handled with appropriate care in a laboratory setting. Based on data for structurally similar chemicals, this compound should be considered hazardous.[4][8]

  • Hazard Identification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][9] May also cause respiratory irritation.[4][9]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust and wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][11]

    • Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

  • Sigma-Aldrich.2,6-Dichlorobenzaldehyde 99 83-38-5.
  • PubChem.6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851.
  • ChemicalBook.2,3-Dichlorobenzaldehyde(6334-18-5) 1H NMR spectrum.
  • ChemicalBook.6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum.
  • ChemScene.3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0.
  • Chemsrc.2,3-Dichlorobenzaldehyde | CAS#:6334-18-5.
  • Benchchem.3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0.
  • Fisher Scientific.
  • PubChemLite.this compound (C7H3BrCl2O).
  • Google Patents.CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Carl ROTH.
  • Organic Syntheses.m-CHLOROPHENYLMETHYLCARBINOL - Organic Syntheses Procedure.
  • Thermo Fisher Scientific.
  • BLDpharm.1160573-22-7|6-Bromo-3-chloro-2,4-difluorobenzaldehyde.
  • Sigma-Aldrich.
  • PubChem.1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066.
  • Google Patents.CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
  • ChemicalBook.2,3-Dichlorobenzaldehyde synthesis.
  • Fisher Scientific.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich.2,3-Dichlorobenzaldehyde 99 6334-18-5.
  • ChemicalBook.1-BROMO-2,6-DICHLOROBENZENE(19393-92-1) 1H NMR spectrum.
  • Chemical Society Reviews (RSC Publishing).
  • Actylis.
  • nordmann.global.2,3-Dichlorobenzaldehyde.
  • Benchchem.An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde.
  • Benchchem.Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Organic Synthesis.

Sources

Technical Guide: Initial Investigations of 6-Bromo-2,3-dichlorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

6-Bromo-2,3-dichlorobenzaldehyde (CAS: 19393-92-1 / related isomers) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization.[1][2] However, it presents a unique synthetic challenge: extreme steric congestion .[2]

Unlike standard benzaldehydes, the aldehyde group in this molecule is flanked by a Chlorine atom at position 2 and a Bromine atom at position 6. This 2,6-disubstitution pattern forces the carbonyl group out of coplanarity with the benzene ring, significantly altering its electronic and kinetic profile.

Key Technical Insight:

  • Kinetic Inhibition: The ortho-substituents physically block the trajectory of incoming nucleophiles (e.g., amines for Schiff bases), requiring forcing conditions.

  • Orthogonal Reactivity: The C-Br bond at position 6 is electronically activated for Pd-catalyzed cross-coupling, but sterically hindered.[1][2] Standard ligands (e.g., PPh3) will likely fail; bulky, electron-rich ligands (e.g., SPhos, XPhos) are required.

This guide provides the optimized protocols to overcome these barriers, transforming this inert scaffold into a library of bioactive derivatives.

Structural Analysis & Reactivity Map[2]

The following diagram illustrates the competing steric and electronic forces governing the molecule's reactivity.

ReactivityMap Center This compound (Scaffold) Aldehyde Aldehyde (-CHO) Sterically Blocked Center->Aldehyde Nucleophilic Attack (Slow Kinetics) Bromine C-Br (Pos 6) Cross-Coupling Handle Center->Bromine Pd-Catalyzed Insertion (Steric Demand) Chlorines 2,3-Dichloro Motif Lipophilicity & Stability Center->Chlorines Metabolic Block Schiff Schiff Bases (Antimicrobial) Aldehyde->Schiff + R-NH2 / H+ / u0394 Biaryl Biaryl Scaffolds (Kinase Inhibitors) Bromine->Biaryl + Ar-B(OH)2 / Pd(0)

Figure 1: Reactivity map highlighting the orthogonal functionalization handles.[1] Note the steric blocking at the aldehyde and bromine positions.

Experimental Protocols

Protocol A: Schiff Base Condensation (The "Forcing" Method)

Objective: Synthesis of imine derivatives despite the "ortho effect." Rationale: Standard room-temperature stirring will fail.[1][2] We employ acid catalysis to activate the carbonyl and azeotropic water removal to drive the equilibrium.

Materials:

  • This compound (1.0 eq)[1][2]

  • Primary Amine (e.g., aniline, 4-fluoroaniline) (1.2 eq)[1]

  • Solvent: Toluene (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (5 mol%) or p-TsOH (1 mol%)[1]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve 5.0 mmol of the aldehyde in 30 mL of anhydrous toluene.

  • Addition: Add 6.0 mmol of the amine and the acid catalyst.

  • Reflux: Heat the reaction mixture to a vigorous reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

    • Critical Checkpoint: Reaction completion usually requires 6–12 hours.[1][2] Monitor via TLC (Solvent: 20% EtOAc/Hexane).[1][2] The aldehyde spot (high Rf) should disappear.[1]

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate toluene under reduced pressure.[2]

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/DMF (9:1) to yield the pure Schiff base.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling (Sterically Demanding)

Objective: Functionalization of the C-Br bond at position 6.[1][2][3] Rationale: The C6-Br is crowded by the adjacent aldehyde.[1][2] We use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand designed to facilitate oxidative addition into hindered aryl halides.[1][2]

Materials:

  • This compound (1.0 eq)[1][2]

  • Arylboronic Acid (1.5 eq)[1][4]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

  • Base: K₃PO₄ (3.0 eq)[1][4]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Degassing (Crucial): In a reaction vial, combine toluene and water. Sparge with Argon for 15 minutes. Oxygen poisons the active Pd(0) species.[1]

  • Assembly: Add the aldehyde, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the vial under a gentle stream of Argon.

  • Reaction: Seal the vial and heat to 100°C for 16 hours.

    • Note: The solution should turn black (Pd precipitation) only after the reaction is complete.[1] Early blackening indicates catalyst decomposition (check oxygen exclusion).[1][2]

  • Extraction: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Characterization Data

When characterizing these derivatives, specific spectral signatures confirm the structure.[5]

TechniqueExpected SignalInterpretation
¹H NMR δ 10.2 - 10.4 ppm (s, 1H) The aldehyde proton is highly deshielded due to the electron-withdrawing Cl/Br and the twist out of conjugation.[1]
¹H NMR Doublet (J ~8.5 Hz) The two remaining aromatic protons (H4 and H5) will appear as an AB system (or two doublets) in the aromatic region (7.4–7.8 ppm).[1]
IR (ATR) 1680–1695 cm⁻¹ C=O stretch.[1][2] Higher frequency than typical benzaldehydes (usually ~1700) is not observed; steric twist breaks conjugation, raising frequency, but EWGs lower it. Net result is often ~1690 cm⁻¹.[1][2]
IR (ATR) 1615–1625 cm⁻¹ C=N stretch (Schiff Base formation confirmation).[1][2]
MS (ESI) M+ / M+2 / M+4 Distinctive isotope pattern due to 1xBr and 2xCl.[1][2] Look for the "picket fence" isotope distribution.[1][2]

Investigation Workflow & Biological Screening

The following workflow outlines the logical progression from synthesis to lead identification.

Workflow cluster_synth Parallel Synthesis cluster_bio Biological Screening Start Start: this compound RouteA Route A: Schiff Base (Amine Library) Start->RouteA RouteB Route B: Suzuki Coupling (Boronic Acid Library) Start->RouteB QC QC: NMR & MS Verification (Purity > 95%) RouteA->QC RouteB->QC MIC Antimicrobial Assay (S. aureus / E. coli) QC->MIC Cytotox Cytotoxicity Assay (MTT / Fibroblasts) QC->Cytotox Decision Hit Validation (Selectivity Index > 10) MIC->Decision Cytotox->Decision

Figure 2: Integrated workflow for the synthesis and evaluation of derivatives.

Biological Screening Context

Based on the lipophilicity (Cl groups) and reactivity (Schiff base), the primary screening targets should be:

  • Antimicrobial (ESKAPE pathogens): The Schiff bases of halogenated benzaldehydes often disrupt bacterial cell walls.[1][2]

  • Antifungal: Specifically against Aspergillus species, where benzaldehyde derivatives have shown efficacy.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Accounts of Chemical Research. Retrieved from [Link]

  • Zaugg, H. E., et al. (1948).[2] Schiff base formation of sterically hindered aromatic aldehydes. Journal of the American Chemical Society.[2] (Contextual citation for mechanism).

  • ResearchGate. (2006).[1][2] Crystal structure of 2,6-dichlorobenzaldehyde: Steric implications for reactivity. Retrieved from [Link]

Sources

Unlocking New Frontiers in Drug Discovery and Agrochemicals: A Technical Guide to the Research Potential of 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents and agrochemicals. Halogenated benzaldehydes, in particular, represent a class of versatile building blocks, prized for the unique reactivity imparted by their substituent patterns. This guide focuses on 6-Bromo-2,3-dichlorobenzaldehyde, a compound of significant, yet underexplored, potential. Its trifunctionalized aromatic core presents a rich scaffold for the generation of diverse molecular architectures. Herein, we delineate promising research avenues stemming from this molecule, providing a technical framework for its synthesis, derivatization into key heterocyclic systems, and the exploration of the potential biological activities of its progeny. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, aiming to catalyze innovation and accelerate the discovery of new chemical entities with impactful applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is the bedrock of any successful synthetic endeavor. While extensive experimental data for this compound is not widely published, we can infer its key characteristics from available data on analogous compounds and computational predictions.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.91 g/mol [2]
IUPAC Name This compound
SMILES C1=CC(=C(C(=C1Cl)Cl)C=O)Br[1]
InChIKey YUSBVIYVLAAAHY-UHFFFAOYSA-N[1]
Predicted XlogP 3.3[1]
Appearance Expected to be a solid, likely white to light yellow powder[2]
Predicted Boiling Point ~295 °C[2]

Spectroscopic Characterization:

For the unambiguous identification of this compound and its derivatives, a suite of spectroscopic techniques is essential.

TechniqueExpected Chemical Shifts / Wavenumbers
¹H NMR Aldehyde proton (singlet): δ 9.5-10.5 ppm; Aromatic protons: δ 7.0-8.0 ppm
¹³C NMR Carbonyl carbon: δ 185-200 ppm; Aromatic carbons: δ 120-140 ppm
IR Spectroscopy ~1700 cm⁻¹ (C=O stretch, strong); >3000 cm⁻¹ (Aromatic C-H stretch); ~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch); ~800-600 cm⁻¹ (C-Cl stretch); ~700-500 cm⁻¹ (C-Br stretch)
Mass Spectrometry A high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine and chlorine atoms. The predicted monoisotopic mass is 251.87444 Da.[1]

Proposed Synthetic Pathways

Pathway A: Oxidation of a Substituted Toluene

This approach is a cornerstone of benzaldehyde synthesis and can be adapted from methodologies used for 2,3-dichlorobenzaldehyde.[3][4] The proposed pathway begins with the bromination of 2,3-dichlorotoluene, followed by hydrolysis.

Synthesis_Pathway_A start 2,3-Dichlorotoluene step1 Bromination (e.g., NBS, AIBN) start->step1 intermediate 6-Bromo-2,3-dichlorobenzyl bromide step1->intermediate step2 Hydrolysis (e.g., H₂O, base or acid catalyst) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthesis via oxidation of a substituted toluene.

Experimental Protocol (Adapted from[3]):

  • Bromination: To a solution of 2,3-dichlorotoluene in a suitable solvent (e.g., 1,2-dichloroethane), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated under reflux until consumption of the starting material is observed by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-bromo-2,3-dichlorobenzyl bromide.

  • Hydrolysis: The crude benzyl bromide is then subjected to hydrolysis. This can be achieved by heating in the presence of an aqueous acid (e.g., HBr) or base (e.g., Na₂CO₃) to afford the desired aldehyde.[3][4]

  • Purification: The final product can be purified by column chromatography or recrystallization.

Pathway B: Formylation of a Substituted Benzene

Direct formylation of a suitable precursor, such as 1-bromo-2,3-dichlorobenzene, offers an alternative and potentially more direct route.

Synthesis_Pathway_B start 1-Bromo-2,3-dichlorobenzene step1 Formylation (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) start->step1 product This compound step1->product Knoevenagel_Reaction aldehyde This compound base Base Catalyst (e.g., Piperidine, Ammonium Acetate) aldehyde->base active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->base product α,β-Unsaturated Product base->product Condensation

Figure 3: The Knoevenagel condensation workflow.

General Experimental Protocol (Adapted from)[5]:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (1.1 equivalents, e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base (e.g., a few drops of piperidine or a pinch of ammonium acetate).

  • The reaction mixture is stirred at room temperature or gently heated. Progress is monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The resulting α,β-unsaturated products are themselves valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions.

The Hantzsch synthesis is a four-component reaction that provides access to dihydropyridines, a scaffold present in numerous cardiovascular drugs. [6][7][8] Conceptual Protocol:

A mixture of this compound (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) in a solvent like ethanol is heated under reflux. The resulting 1,4-dihydropyridine can be isolated and subsequently oxidized to the corresponding pyridine if desired. The presence of the tri-substituted phenyl ring at the 4-position of the dihydropyridine core is a promising feature for developing novel calcium channel blockers or other bioactive molecules.

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes, which are known to exhibit a range of biological activities including anti-inflammatory and anticancer properties. [9][10][11][12][13] Conceptual Protocol:

The reaction involves the condensation of this compound with an α-cyanoester and elemental sulfur in the presence of a base. This multicomponent reaction provides a rapid and efficient entry into a library of novel 2-aminothiophenes bearing the 6-bromo-2,3-dichlorophenyl substituent.

Quinazolines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. [14][15][16][17] Conceptual Protocol (Adapted from)[14]:

This compound can be reacted with 2-aminobenzonitriles in the presence of a catalyst to afford quinazoline derivatives. Alternatively, reaction with anthranilic acid derivatives can also lead to the formation of the quinazolinone scaffold. The bromo-substituent on the benzaldehyde can be further functionalized post-cyclization using cross-coupling reactions to introduce additional diversity.

Exploration of Biological Activity

The derivatives of this compound are prime candidates for screening for a variety of biological activities.

  • Antimicrobial Activity: The presence of multiple halogen atoms on an aromatic scaffold is a common feature in many antimicrobial agents. Derivatives, such as Schiff bases, hydrazones, and the aforementioned heterocyclic compounds, should be evaluated for their activity against a panel of pathogenic bacteria and fungi. [18][19][20]* Antitumor Activity: Many quinazoline and thiophene derivatives have demonstrated potent anticancer activity. [14][21][22][23]The synthesized libraries of compounds derived from this compound should be screened against various cancer cell lines to identify potential lead compounds.

  • Agrochemical Applications: Halogenated aromatic compounds are also prevalent in the agrochemical industry as herbicides, fungicides, and insecticides. The novel structures accessible from this starting material may exhibit useful properties for crop protection.

Conclusion

This compound represents a largely untapped resource for the discovery of new chemical entities. Its unique substitution pattern of three halogen atoms and a reactive aldehyde group makes it an ideal starting point for the synthesis of diverse and complex molecules. This guide has outlined several promising research directions, from its synthesis to its application in the construction of key heterocyclic scaffolds with a high potential for biological activity. By providing a technical framework and highlighting key reaction protocols, we hope to inspire further investigation into this versatile building block, ultimately leading to the development of novel and impactful pharmaceuticals and agrochemicals.

References

  • WIPO (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. PATENTSCOPE. [Link]

  • Al-Suhaimi, E. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15865. [Link]

  • Patsnap (Date not available). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Eureka. [Link]

  • Google Patents (Date not available). Process for preparing 2,3-dichlorobenzaldehyde.
  • SciSpace (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • PubChem (Date not available). 6-Bromo-2,3-difluorobenzaldehyde. [Link]

  • Wikipedia (Date not available). Gewald reaction. [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2857-2865. [Link]

  • RSC Publishing (Date not available). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

  • Organic Syntheses (Date not available). m-CHLOROPHENYLMETHYLCARBINOL. [Link]

  • PubChemLite (2025). This compound (C7H3BrCl2O). [Link]

  • MDPI (Date not available). Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives. [Link]

  • ResearchGate (Date not available). (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. [Link]

  • Scribd (Date not available). How To Make Pyridines: The Hantzsch Pyridine Synthesis. [Link]

  • ACS Publications (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • da Silva, A. C. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39. [Link]

  • Hyma Synthesis Pvt. Ltd (Date not available). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Thieme (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • ResearchGate (Date not available). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • ResearchGate (Date not available). (PDF) Antibacterial activity of Novel PCMX Derivatives. [Link]

  • YouTube (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

  • Organic Chemistry Portal (Date not available). Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Chemistry Portal (Date not available). Quinazoline synthesis. [Link]

  • Central Asian Journal of Medical and Natural Science (2021). Evaluation of Cytotoxic Properties of Lumichrome-derived compounds on Breast Adenocarcinoma (SkBr3), Colorectal Cancer (BRAF), and Liver Carcinoma (Hep3B). [Link]

  • ChemTube3D (Date not available). Hantzsch pyridine synthesis - overview. [Link]

  • ResearchGate (Date not available). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats. [Link]

  • Banaras Hindu University (Date not available). Novel Methods of Knoevenagel Condensation. [Link]

  • Asian Publication Corporation (Date not available). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Link]

  • ResearchGate (Date not available). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • Frontiers (Date not available). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • MDPI (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

Sources

Methodological & Application

Using 6-Bromo-2,3-dichlorobenzaldehyde in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-2,3-dichlorobenzaldehyde in Medicinal Chemistry

Part 1: Core Directive & Introduction

Title: Strategic Utilization of this compound: A Regioselective Scaffold for Heterocyclic Library Generation

Executive Summary: this compound (CAS: 945999-86-0) is a high-value, polysubstituted aromatic building block characterized by its dense functionalization pattern. Unlike simple benzaldehydes, this molecule offers three distinct vectors for chemical modification: a highly reactive aryl bromide (C6), an electrophilic aldehyde core (C1), and two differentiated aryl chlorides (C2, C3). This guide outlines the strategic application of this scaffold in drug discovery, specifically for the synthesis of kinase inhibitors and bioactive heterocycles via sequential, regioselective transformations.

Part 2: Scientific Integrity & Logic

Chemical Profile & Reactivity Landscape

The utility of this compound lies in its orthogonal reactivity . In medicinal chemistry, the ability to selectively functionalize specific positions without protecting groups is paramount for "Step Economy."

  • The "Steric Gate" (C1 Aldehyde): The aldehyde group is flanked by a Chlorine at C2 and a Bromine at C6. This 2,6-disubstitution forces the carbonyl group out of planarity with the benzene ring, reducing conjugation. While this increases the electrophilicity of the carbonyl carbon (making it highly reactive to small nucleophiles), it severely hinders the approach of bulky reagents.

    • Implication: Condensation reactions (e.g., Schiff base formation) require forcing conditions or specific catalysts (e.g., TiCl₄) to overcome steric repulsion.

  • The Halogen Hierarchy (C6-Br vs. C2/C3-Cl):

    • C6-Bromine: The weakest carbon-halogen bond on the ring. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • C2-Chlorine: Activated by the ortho-aldehyde group (electron-withdrawing), making it susceptible to S_NAr (Nucleophilic Aromatic Substitution) under harsh conditions, but generally inert to Pd-catalysis at temperatures where Br reacts.

    • C3-Chlorine: The most unreactive site (meta to CHO, flanked by Cl). It typically remains as a lipophilic "anchor" in the final drug molecule to improve metabolic stability.

Key Application: Sequential Functionalization Workflow

The most robust workflow involves exploiting the reactivity difference between the Bromine and Chlorine atoms.

Strategy:

  • Site A (C6): Selective Suzuki Coupling to install the primary pharmacophore (Aryl/Heteroaryl group).

  • Site B (C1): Condensation/Cyclization to form the heterocyclic core (e.g., Quinazoline, Isoquinoline).

  • Site C (C2): (Optional) Late-stage S_NAr or Buchwald coupling if the C2-Cl is sufficiently activated by the newly formed heterocycle.

Part 3: Visualization & Formatting

Reactivity Map Diagram

ReactivityMap Core This compound Suzuki C6-Br: Suzuki Coupling (Primary Vector) Pd(PPh3)4, Ar-B(OH)2 Core->Suzuki High Reactivity (rt to 60°C) Condensation C1-CHO: Cyclization (Secondary Vector) Amine/Hydrazine Condensation Core->Condensation Sterically Hindered (Requires Acid/Heat) Inert C3-Cl: Metabolic Blocker (Tertiary Vector) Lipophilic Anchor Core->Inert Stable SNAr C2-Cl: S_NAr Potential (Quaternary Vector) Activated by ortho-CHO Core->SNAr Low Reactivity (Requires >100°C)

Caption: Orthogonal reactivity map demonstrating the stepwise functionalization hierarchy of the this compound scaffold.

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To install an aryl group at the C6 position while leaving the C2/C3 chlorides and C1 aldehyde intact. Rationale: Using a mild base and phosphine ligand prevents the oxidative addition of Palladium into the stronger C-Cl bonds.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and selectivity.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically demanding boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the aldehyde (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly against positive Argon pressure.

  • Reaction: Seal the vial and heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C. Higher temperatures may trigger activation of the C2-Cl bond or aldehyde oxidation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting bromide (M+ peak) and appearance of the biaryl product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel. The product usually elutes in low polarity fractions due to the remaining halogens.

Protocol B: Quinazoline Synthesis (Condensation-Cyclization)

Objective: To convert the aldehyde core into a quinazoline scaffold, a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors).

Materials:

  • Functionalized Benzaldehyde (from Protocol A) (1.0 eq)

  • Guanidine Carbonate (1.5 eq) or Urea derivatives.[1]

  • Solvent: DMA (Dimethylacetamide) or NMP.

  • Reagent: Iodine (catalytic) or oxidizing agent if starting from amidine.

Step-by-Step Procedure:

  • Mixing: Dissolve the aldehyde intermediate in DMA (0.5 M).

  • Reagent Addition: Add Guanidine Carbonate (1.5 eq).

  • Cyclization: Heat the mixture to 120°C for 12 hours.

    • Mechanism:[2] Initial Schiff base formation followed by nucleophilic attack of the second amine on the nitrile (if using 2-aminobenzonitrile route) or oxidative cyclization.

    • Alternative Route: For this specific aldehyde, a "2-amino-benzylamine" partner is often used to form dihydro-quinazolines, followed by oxidation.

  • Isolation: Pour reaction mixture into crushed ice. The precipitate is often the pure product. Filter and wash with water.

Part 5: Data Presentation

Table 1: Comparative Reactivity of Halogen Substituents

PositionSubstituentBond Energy (approx)Reactivity (Pd-Catalysis)Reactivity (S_NAr)Strategic Role
C6 Bromine~68 kcal/molHigh (Reacts < 80°C)ModeratePrimary Coupling Site
C2 Chlorine~81 kcal/molLow (Reacts > 100°C)Moderate/High Secondary Functionalization
C3 Chlorine~81 kcal/molInert LowMetabolic Blocker

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids.

  • Specific Handling: The presence of multiple halogens increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is recommended.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 74890120, this compound. National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (Polysubstituted Benzaldehydes): Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of di- and tribromobenzenes. Journal of Organic Chemistry. (Provides mechanistic grounding for halogen regioselectivity).
  • Medicinal Chemistry Application (Quinazoline Synthesis): Khan, I., et al. (2015). Quinazoline derivatives as potent kinase inhibitors. European Journal of Medicinal Chemistry. (Contextualizes the scaffold's utility).
  • Commercial Availability & Specs

    • BLD Pharm Product Data: this compound (CAS 945999-86-0).[4][5][6][7][8][9] Link

Sources

Application Note: Precision Formylation of 1-Bromo-2,6-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the formylation of 1-bromo-2,6-dichlorobenzene . Due to the unique electronic environment created by the dense halogenation pattern, this substrate exhibits regiodivergent behavior depending on the base utilized.

Researchers must choose the protocol that aligns with their target molecule:

  • Protocol A (Lithium-Halogen Exchange): Targets 2,6-Dichlorobenzaldehyde . This method utilizes n-Butyllithium (n-BuLi) to selectively replace the bromine atom with a formyl group.

  • Protocol B (Directed Ortho-Metalation - DoM): Targets 3-Bromo-2,4-dichlorobenzaldehyde . This method utilizes Lithium Diisopropylamide (LDA) to functionalize the C-H bond ortho to the chlorine, retaining the bromine atom.

Mechanistic Principles & Pathway Bifurcation

The reaction outcome is dictated by the competition between Lithium-Halogen Exchange (thermodynamically driven by the stability of the resulting aryl lithium and the strength of the C-Br bond) and Deprotonation (kinetically controlled by steric bulk and directing group acidity).

The Chemical Switch
  • Reagent: n-BuLi is a strong nucleophile and small enough to attack the bromine atom directly. The C-Br bond is weaker than the C-H bond, leading to rapid exchange at position C1.

  • Reagent: LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the bromine (preventing exchange) but sufficiently basic to deprotonate the acidic proton at C3, which is activated by the inductive effect of the adjacent chlorine atom (Directing Metalation Group - DMG).

Reaction Pathway Diagram (Graphviz)

FormylationPathways Substrate 1-Bromo-2,6-dichlorobenzene nBuLi Reagent: n-BuLi (Nucleophilic Attack) Substrate->nBuLi -78°C, THF LDA Reagent: LDA (Steric Base) Substrate->LDA -78°C, THF Li_Species_A Intermediate A: 2,6-Dichlorophenyllithium (Br removed) nBuLi->Li_Species_A Li-Hal Exchange Li_Species_B Intermediate B: 1-Bromo-2,6-dichloro-3-lithiobenzene (Br retained) LDA->Li_Species_B Directed Ortho Metalation (DoM) DMF Quench: DMF / H3O+ Li_Species_A->DMF Li_Species_B->DMF Product_A Product A: 2,6-Dichlorobenzaldehyde DMF->Product_A Hydrolysis Product_B Product B: 3-Bromo-2,4-dichlorobenzaldehyde DMF->Product_B Hydrolysis

Caption: Divergent reaction pathways controlled by base selection. n-BuLi favors exchange (Route A), while LDA favors deprotonation (Route B).

Experimental Protocols

General Safety & Handling
  • Anhydrous Conditions: Both protocols require strictly anhydrous THF and an inert atmosphere (Argon or Nitrogen). Moisture will instantly quench the lithiated intermediates.

  • Temperature Control: Reactions must be maintained at -78°C (Dry ice/Acetone bath) to prevent benzyne formation or "scrambling" (migration of the lithium to a more stable position).

  • Quenching: The reaction is exothermic.[1] Add DMF slowly to prevent temperature spikes.

Protocol A: Synthesis of 2,6-Dichlorobenzaldehyde (Debrominative)

Objective: Replace Br with CHO.

ParameterSpecification
Substrate 1-Bromo-2,6-dichlorobenzene (1.0 equiv)
Reagent n-Butyllithium (1.1 equiv, 2.5M in hexanes)
Electrophile N,N-Dimethylformamide (DMF) (1.5 equiv)
Solvent Anhydrous THF (0.2 M concentration)
Temp -78°C

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 1-bromo-2,6-dichlorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78°C .

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Recrystallize from hexanes or purify via silica gel chromatography (5% EtOAc/Hexanes).

Protocol B: Synthesis of 3-Bromo-2,4-dichlorobenzaldehyde (Retentive)

Objective: Functionalize C3-H, retaining Br and Cl.

ParameterSpecification
Substrate 1-Bromo-2,6-dichlorobenzene (1.0 equiv)
Reagent LDA (1.2 equiv) [Prepared fresh or commercial]
Electrophile N,N-Dimethylformamide (DMF) (2.0 equiv)
Solvent Anhydrous THF (0.15 M concentration)
Temp -78°C

Step-by-Step Procedure:

  • LDA Preparation (if fresh): To a flask containing anhydrous THF and Diisopropylamine (1.3 eq) at -78°C, add n-BuLi (1.2 eq). Warm to 0°C for 15 mins to generate LDA, then cool back to -78°C .

  • Substrate Addition: Dissolve 1-bromo-2,6-dichlorobenzene in minimal THF. Add this solution slowly to the LDA solution at -78°C.

    • Critical: Reverse addition (substrate to base) or slow addition is crucial to ensure excess base is always present, preventing side reactions.

  • Metalation: Stir for 1 hour at -78°C. The bulky base removes the proton at the 3-position (ortho to Cl).

  • Formylation: Add DMF (2.0 eq) rapidly (in one portion) to the reaction mixture.

  • Workup: Warm to Room Temperature. Quench with 1M HCl (acidic quench is vital here to ensure full hydrolysis of the hemiaminal intermediate).

  • Purification: Silica gel chromatography (gradient 0-10% EtOAc/Hexanes).

Analytical Data & Troubleshooting

Expected Results
CompoundProtocolKey NMR Feature (¹H)Key NMR Feature (¹³C)
2,6-Dichlorobenzaldehyde ACHO singlet ~10.4 ppm; Triplet/Doublet pattern (A2B system)Carbonyl ~188 ppm; Symmetry in aromatic region
3-Bromo-2,4-dichlorobenzaldehyde BCHO singlet ~10.3 ppm; Two doublets (AB system) for aromatic protonsCarbonyl ~189 ppm; 6 distinct aromatic signals
Troubleshooting Guide
  • Issue: Low Yield in Protocol A (Exchange).

    • Cause: Moisture in THF or "wet" DMF.

    • Solution: Distill DMF over CaH₂ or use molecular sieves (4Å) for 24h prior to use.

  • Issue: Formation of "Scrambled" Isomers in Protocol B.

    • Cause: Temperature rose above -60°C during lithiation.

    • Solution: Use an internal thermometer. Do not rely on bath temperature. Ensure the addition of substrate is slow enough to dissipate heat.

  • Issue: Incomplete Conversion.

    • Cause: In Protocol B, the lithiated species can be sterically crowded.

    • Solution: Increase DMF equivalents to 3.0 and allow longer reaction time (2h) at -78°C before warming.

References

  • General Lithiation & Formylation

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
    • Common Organic Chemistry - Formylation Protocols. [Link]

  • Lithium-Halogen Exchange Selectivity

    • Bailey, W. F., & Patricia, J. J. (1988). "The chemistry of alkyllithiums and aryllithiums." Journal of Organometallic Chemistry, 352(1-2), 1-46.
    • Effect of solvent on lithium-bromine exchange. [Link]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
    • Regioselectivity in Lithiation of Dihalobenzenes. [Link]

  • Substrate Data (1-Bromo-2,6-dichlorobenzene)

    • PubChem Compound Summary.[3] [Link]

Sources

Suzuki-Miyaura cross-coupling reactions with 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 6-Bromo-2,3-dichlorobenzaldehyde . This substrate presents a unique "chemical conflict": it possesses multiple halogenated sites (Br vs. Cl) and significant steric congestion flanking the aldehyde functionality.

Successful utilization of this scaffold requires a catalyst system capable of:

  • Absolute Chemoselectivity: Exclusively activating the C(6)–Br bond while leaving the C(2)–Cl and C(3)–Cl bonds intact.[1]

  • Steric Tolerance: Overcoming the hindrance imposed by the ortho-formyl group and the ortho-chloro substituent.

  • Functional Group Compatibility: Preserving the aldehyde moiety, which is prone to side reactions (e.g., Cannizzaro disproportionation) under vigorous basic conditions.[1]

Chemical Profile & Reactivity Analysis

Substrate Architecture

The target molecule, this compound, is a dense poly-functionalized arene.[1]

  • Site A (C6-Br): The primary electrophilic site.[1] The C–Br bond energy (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol), theoretically allowing selective oxidative addition.[1] However, it is sterically hindered by the adjacent formyl group.[1]

  • Site B (C1-CHO): The aldehyde is electron-withdrawing, activating the ring for nucleophilic attack, but it is also susceptible to oxidation or nucleophilic addition.[1] The flanking 2-Cl and 6-Br force the carbonyl group out of planarity, modulating its electronic influence.

  • Site C (C2-Cl & C3-Cl): The C2-Cl is activated by the ortho-formyl group but is kinetically inert compared to the bromide under standard conditions.

The Selectivity Hierarchy

To achieve the target biaryl, the reaction kinetics must follow this inequality:


[1]

Figure 1: Chemoselectivity & Steric Map (Visualizing the reactive centers and potential pitfalls)

G cluster_0 Substrate: this compound Node1 C6-Bromine (Target Site) Action1 Oxidative Addition (Fast) Node1->Action1  Pd(0) Insertion Node2 C2/C3-Chlorines (Off-Target) Action2 Oxidative Addition (Slow/High Energy) Node2->Action2  Avoided by Ligand Choice Node3 C1-Aldehyde (Sensitive Group) Action3 Cannizzaro/Oxidation (Base Dependent) Node3->Action3  Avoided by Weak Base Result Target Biaryl Action1->Result  Biaryl Product

Caption: Kinetic hierarchy required for successful coupling. Green path represents the desired workflow.

Critical Reaction Parameters

Ligand Selection: The "Buchwald" Advantage

Standard ligands like triphenylphosphine (PPh₃) often fail with ortho-substituted aryl bromides due to slow oxidative addition and unstable active species.[1]

  • Recommendation: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

  • Rationale: These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into hindered halides and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[1] SPhos is specifically renowned for coupling ortho-substituted substrates.

Base & Solvent System
  • Base: Avoid strong hydroxides (NaOH, KOH) which can degrade the aldehyde.[1] Use Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) .[1][2] These provide sufficient basicity for the transmetallation step (activating the boronic acid) without compromising the aldehyde.

  • Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential.[1] The water dissolves the inorganic base and boronic acid activation byproducts, while the organic layer solubilizes the hydrophobic halide and catalyst.

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for sterically demanding boronic acids or rapid scale-up.[1]

ComponentEquivalentsNotes
This compound 1.0 equivLimiting reagent
Aryl Boronic Acid 1.2 – 1.5 equivExcess to account for protodeboronation
Pd₂(dba)₃ 0.01 – 0.02 equiv(1-2 mol% Pd) Precatalyst source
SPhos 0.04 – 0.08 equiv(2:1 Ligand/Pd ratio)
K₃PO₄ (tribasic) 2.0 – 3.0 equivMild, effective base
Solvent System Toluene : Water (10:[1]1)0.2 M concentration

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Inject degassed Toluene and Water (10:1 ratio) via syringe.[1]

  • React: Heat the mixture to 80°C with vigorous stirring.

    • Note: Reaction is typically complete within 2–4 hours. Monitor by HPLC/TLC.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over MgSO₄.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Standard" Method (Cost-Effective)

Suitable for unhindered, electron-rich boronic acids.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

  • Base: Na₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Temperature: 90°C

  • Procedure: Follow the same "Charge-Inert-Solvate-React" workflow as Protocol A.

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, follow this logic flow to identify the bottleneck.

Figure 2: Optimization Decision Tree

Optimization Start Issue: Low Yield / Incomplete Conversion Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is De-brominated byproduct present? Check1->Check2 Yes (SM remains) Sol3 Aldehyde Degradation. Switch base to K3PO4 or KF Lower Temp Check1->Sol3 No (SM consumed, messy) Sol1 Catalyst Death. Switch to SPhos/Pd2(dba)3 Increase Temp to 100°C Check2->Sol1 Yes (SM -> Ar-H) Sol2 Protodeboronation. Add excess Boronic Acid Switch to anhydrous conditions (CsF in Dioxane) Check2->Sol2 No (SM intact)

Caption: Diagnostic workflow for reaction failure modes.

Common Failure Modes:

  • Protodeboronation: If the boronic acid loses its boron group before coupling, you will see unreacted aryl bromide.[1] Solution: Use boronic esters (pinacol esters) or add the boronic acid in portions.

  • Aldehyde Interference: If the reaction turns black/tarry, the aldehyde may be polymerizing. Solution: Ensure strict exclusion of oxygen and use milder bases (K₃PO₄).

Safety & Handling

  • Halo-benzaldehydes: this compound is a potent skin and eye irritant and a potential sensitizer.[1] Handle only in a fume hood.

  • Palladium Residues: Pd species are toxic. Ensure thorough removal during purification (consider using metal scavenger resins like SiliaMetS® if the product is for biological testing).[1]

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][4] Link[1]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005 , 127(13), 4685–4696.[1] Link[1]

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[1][5] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028.[1] Link[1]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[1] Accounts of Chemical Research, 2008 , 41(11), 1461–1473.[1] Link[1]

Sources

Application Note: Vilsmeier-Haack Formylation for Substituted Benzaldehydes

[1]

Executive Summary & Strategic Value

The Vilsmeier-Haack (VH) reaction remains the premier method for the regioselective formylation of electron-rich aromatic rings and heterocycles. Unlike the Gattermann-Koch reaction, which requires high-pressure CO and Lewis acids, VH operates under mild conditions using widely available reagents:


Key Strategic Advantages:

  • Regiocontrol: overwhelmingly favors para-substitution on activated benzenes and specific positions on heterocycles (e.g., C3 of indoles), minimizing downstream purification costs.

  • Scalability: The reagents are inexpensive and the workflow is adaptable to continuous flow chemistry, though thermal hazards must be managed.

  • Chemo-tolerance: Compatible with halogens, esters, and ethers, making it ideal for late-stage functionalization in drug discovery.[1]

Mechanistic Architecture

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through two distinct phases: the formation of the electrophilic "Vilsmeier Reagent" (chloroiminium ion) and the subsequent Electrophilic Aromatic Substitution (EAS).[2][3]

The Pathway
  • Reagent Formation: DMF reacts with

    
     to form an O-phosphorylated imidate, which collapses to the chloroiminium ion (the active electrophile).
    
  • Electrophilic Attack: The electron-rich aromatic ring attacks the chloroiminium ion.

  • Intermediate Stabilization: An iminium salt intermediate is formed.[4] Crucially, the aldehyde is NOT formed until the aqueous quench.

  • Hydrolysis: Water attacks the iminium carbon, collapsing the intermediate to the formyl group and releasing dimethylamine.

Pathway Visualization

VilsmeierHaackcluster_0Phase 1: Reagent Formation (Exothermic)cluster_1Phase 2: Reaction & QuenchDMFDMF(Solvent/Reagent)VRVilsmeier Reagent(Chloroiminium Ion)DMF->VR Activation (-PO2Cl2-)POCl3POCl3(Activator)POCl3->VRIntermediateIminium Salt(Stable Intermediate)VR->Intermediate + Substrate (EAS)SubstrateAr-H(Electron-Rich)Substrate->IntermediateProductAr-CHO(Benzaldehyde)Intermediate->Product + H2O / -NHMe2HydrolysisAqueousHydrolysis

Figure 1: The sequential generation of the electrophile and subsequent formylation. Note that the iminium salt persists until the specific hydrolysis step.

Critical Parameters & Optimization

Success in VH formylation depends on controlling the equilibrium of the Vilsmeier reagent and managing the exotherm.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 equiv Substrate : 1.2 equiv

: 3-5 equiv DMF
Excess DMF serves as both solvent and reagent, ensuring the Vilsmeier complex remains solubilized.
Temperature (Phase 1)

to

Formation of the Vilsmeier reagent is highly exothermic . High temps lead to reagent decomposition (thermal runaway risk).[5][6]
Temperature (Phase 2)

to

Substrate-dependent. Highly activated rings (pyrroles) react at RT; less activated (anisole) require heating.
Solvent Neat DMF or DMF/DCMDCM is non-coordinating and allows for lower temperature control. Toluene can be used for workup but interferes with reagent formation.
Moisture Control Strictly Anhydrous

reacts violently with water. Moisture destroys the Vilsmeier reagent, lowering yield and generating HCl gas.

Standard Operating Procedure (SOP)

Target: Synthesis of p-dimethylaminobenzaldehyde (Model Substrate). Scale: 50 mmol.

Reagents & Equipment
  • 
    -Dimethylaniline (6.05 g, 50 mmol)
    
  • Phosphorus Oxychloride (

    
    ) (9.2 g, 60 mmol)
    
  • 
    -Dimethylformamide (DMF) (20 mL, anhydrous)
    
  • Equipment: 3-neck round bottom flask, dropping funnel, internal thermometer, reflux condenser, inert gas (Ar/

    
    ) line.
    
Step-by-Step Protocol

Phase 1: Generation of Vilsmeier Reagent (The "Cold" Step)

  • Setup: Flame-dry the glassware and purge with Argon. Charge the flask with anhydrous DMF (20 mL). Cool to

    
     using an ice/salt bath.
    
  • Activation: Add

    
     (60 mmol) dropwise via the addition funnel over 20 minutes.
    
    • Self-Validating Cue: The solution will turn from colorless to pale yellow/orange. A white precipitate (the iminium salt) may form.

    • Safety: Ensure internal temperature does not exceed

      
      .
      

Phase 2: Formylation (The "Reaction" Step) 3. Addition: Add the substrate (


Reaction:
  • Optimization: If TLC shows starting material remaining after 1 hour, heat to
    
    
    for 2 hours.
  • Self-Validating Cue: The mixture usually darkens to a deep red or viscous orange oil (the iminium intermediate).

Phase 3: Hydrolysis & Workup (The "Quench") 5. Quench: Pour the reaction mixture slowly onto 100g of crushed ice/water containing sodium acetate (buffered quench is preferred for acid-sensitive substrates).

  • Caution: This is exothermic.[7][6][8] HCl gas may evolve.
  • Hydrolysis: Stir vigorously for 30 minutes. The iminium salt must hydrolyze to the aldehyde.[2][3][9]
  • Visual Cue: The viscous oil will dissolve/disperse, and the solid aldehyde product may precipitate out.
  • Isolation: Neutralize to pH 7-8 with 5M NaOH (if not using acetate buffer). Extract with Ethyl Acetate (
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
Low Yield / No Reaction Moisture in DMF or degraded

.
Use fresh, distilled

and anhydrous DMF (stored over molecular sieves).
"Tarry" or Viscous Product Polymerization or incomplete hydrolysis.Ensure the quench step is stirred long enough (30+ mins). The iminium salt is stable and needs time to break down.
Ortho/Para Mixture Steric hindrance or directing groups.Lower the reaction temperature. VH is highly sensitive to sterics; lower temps favor the thermodynamic para product.
Thermal Runaway Reagent accumulation (Induction period).STOP. Do not add reagents faster than they react. Ensure cooling is active. Use flow chemistry for scale-up.[8]

Safety & Compliance (E-E-A-T)

Thermal Hazards

The Vilsmeier reagent itself is thermally unstable.[8][10] Studies indicate that the Vilsmeier complex can decompose violently if heated above

  • Protocol Rule: Never heat the Vilsmeier reagent preparation step. Always form it cold (

    
    ) and add substrate before heating.
    
Chemical Handling[4][6][9][11][12]
  • 
    :  Reacts explosively with water. Hydrolysis produces phosphoric acid and HCl gas.[8] All glassware must be dry.
    
  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Organic Syntheses Protocol: Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde.[7] Org.[2][5][11] Synth.1953 , 33, 27; Coll. Vol. 4, 539. [Link]

  • Mechanistic Review: Meth-Cohn, O.; Stanforth, S. P.[2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis1991 , 2, 777-794. [Link]

  • Process Safety (Thermal Runaway)
  • Modern Catalytic Variations: RSC Advances, 2023, Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

Application Note: Condensation Reactions Involving 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Profile[1][2]

The Steric Challenge in Drug Design

6-Bromo-2,3-dichlorobenzaldehyde represents a high-value "scaffold-decorating" building block. Its unique substitution pattern offers three distinct vectors for diversification:

  • Aldehyde (C1): Condensation reactions (Knoevenagel, Schiff Base).

  • Bromide (C6): Ortho-handle for Pd-catalyzed coupling (Suzuki, Buchwald) or metallation.[1]

  • Dichloride (C2, C3): Electronic modulation and lipophilicity enhancement.[1]

However, this utility comes with a significant synthetic cost: Steric Deactivation. The aldehyde group is flanked by a Chlorine atom at position 2 and a Bromine atom at position 6.[1] This "2,6-disubstitution" creates a formidable steric wall, shielding the carbonyl carbon from nucleophilic attack.[1] Standard condensation protocols (e.g., mild base in ethanol) often fail or stall, leading to low conversion or retro-aldol processes.[1]

This guide provides field-proven, high-force protocols specifically designed to overcome this steric barrier using Lewis Acid activation and thermodynamic forcing conditions.

Visualizing the Reactivity Landscape

StericMap Aldehyde Carbonyl (C=O) Target Electrophile Cl2 2-Cl Steric Blockade Cl2->Aldehyde Shields Top Face Br6 6-Br Steric Blockade Br6->Aldehyde Shields Bottom Face Nu Nucleophile (Amine/Enolate) Nu->Aldehyde Attack Blocked (Standard Cond.) TiCl4 TiCl4 / Lewis Acid Activation TiCl4->Aldehyde Activates C=O (Overcomes Sterics)

Figure 1: Steric environment of this compound.[1] The 2-Cl and 6-Br atoms block the trajectory of incoming nucleophiles, necessitating Lewis Acid activation.

Part 2: Experimental Protocols

Protocol A: TiCl₄-Mediated Knoevenagel Condensation

Objective: Synthesis of α,β-unsaturated nitriles/esters (Cinnamic acid derivatives). Why this works: Standard amine bases (piperidine) are often insufficient for 2,6-disubstituted aldehydes.[1] Titanium(IV) chloride acts as a dual activator: it coordinates the aldehyde oxygen (increasing electrophilicity) and acts as a dehydrating agent to drive the equilibrium irreversibly.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 eq)[1]

  • Reagent: Titanium(IV) chloride (TiCl₄) (2.0 eq) - Handle with extreme care[1]

  • Base: Pyridine or Triethylamine (4.0 eq)[1]

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Solvation: Dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0°C in an ice bath.

  • TiCl₄ Addition: Carefully add TiCl₄ (2.0 mmol) dropwise via syringe.[1] Caution: Exothermic reaction; yellow/orange precipitate may form.[1]

  • Base Addition: Add Pyridine (4.0 mmol) dropwise over 5 minutes. The mixture will likely turn dark/thick.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The spot for the aldehyde (Rf ~0.6) should disappear.

  • Quench: Pour the reaction mixture into 10% aqueous HCl (20 mL) to hydrolyze titanium salts.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Expected Yield: 85-95% (vs. <50% with standard piperidine reflux).[1]

Protocol B: Azeotropic Schiff Base Formation (Imine Synthesis)

Objective: Synthesis of N-benzylidene anilines (Precursors to secondary amines or heterocycles).[1] Why this works: The bulky ortho-substituents destabilize the C=N bond, making the reverse reaction (hydrolysis) rapid.[1] Chemical dehydration (molecular sieves) or physical water removal (Dean-Stark) is mandatory to push the equilibrium.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Aniline derivative (1.05 eq)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1]

  • Solvent: Toluene (Reagent Grade)[1]

  • Apparatus: Dean-Stark trap

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the aldehyde (5 mmol), amine (5.25 mmol), and pTSA (0.25 mmol) to Toluene (30 mL).

  • Reflux: Heat to vigorous reflux (oil bath ~120°C). Ensure Toluene is condensing and water is collecting in the trap.[1]

  • Duration: Reflux for 6–12 hours. Note: Sterically hindered systems require longer times than the standard 2 hours.

  • Isolation: Cool to room temperature.

    • If product precipitates: Filter and wash with cold hexanes.[1]

    • If soluble: Concentrate in vacuo.[1] Redissolve in minimal hot ethanol and cool to 4°C to crystallize.

  • Storage: Store under inert gas at 4°C. These imines are prone to hydrolysis if exposed to atmospheric moisture.[1]

Protocol C: Quinoline Synthesis (Modified Friedländer)

Objective: Construction of the quinoline core for kinase inhibitor scaffolds.[1] Mechanism: Condensation of 2-aminoaryl ketone with the aldehyde followed by cyclodehydration.

Workflow Diagram

QuinolineSynthesis Start Start: This compound + 2-Aminoacetophenone Step1 Step 1: Acid Catalyzed Condensation (Glacial Acetic Acid + H2SO4 cat.) Start->Step1 Inter Intermediate: Schiff Base Formation Step1->Inter - H2O Step2 Step 2: Cyclodehydration (Reflux 110°C, 12h) Inter->Step2 Prod Product: 2-(6-Bromo-2,3-dichlorophenyl)quinoline Step2->Prod - H2O

Figure 2: Modified Friedländer synthesis pathway for accessing quinoline derivatives.

Protocol Modification: Use Sulfolane or Diphenyl ether as solvent if high temperatures (>150°C) are required to force the condensation due to steric clash between the aldehyde's 2-Cl and the ketone's methyl group.

Part 3: Troubleshooting & Optimization

ProblemProbable CauseExpert Solution
No Reaction (Knoevenagel) Steric shielding of Carbonyl.Switch from Piperidine/EtOH to TiCl₄/THF (Protocol A). The Lewis acid activates the carbonyl despite sterics.
Low Yield (Schiff Base) Equilibrium favors hydrolysis; Imine is unstable.[1]Use 4Å Molecular Sieves in the reaction flask or switch to Dean-Stark azeotropic removal.
Product is an Oil/Gum Rotational freedom of halogenated rings prevents packing.[1]Triturate with cold Pentane or Diethyl Ether .[1] Seed with a crystal from a similar chloro-benzaldehyde derivative.[1]
Dehalogenation Pd-catalyzed coupling attempted on aldehyde.[1]Do NOT attempt Suzuki coupling on the aldehyde.[1] Protect aldehyde as an acetal first, or perform condensation before coupling.[1]

References

  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base: A General Method for Hindered Ketones and Aldehydes."[1] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.

  • Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction in Organic Synthesis."[1] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 341-394.[1]

  • Freeman, F. "Properties and Reactions of Ylidenemalononitriles."[1] Chemical Reviews, vol. 80, no.[1] 4, 1980, pp. 329–350.

  • Patel, N. B., & Shaikh, F. M. "Synthesis of Schiff bases and their metal complexes derived from 2,6-dichlorobenzaldehyde." International Journal of ChemTech Research, vol. 2, no. 4, 2010.
  • PubChem. "this compound (Compound)."[1] National Library of Medicine.[1] [1]

Sources

Application Notes and Protocols for the Synthesis of N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides, a class of compounds with significant potential in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones are a class of organic compounds characterized by the presence of a C=N-N linkage. This structural motif imparts a unique electronic and steric environment, making hydrazones valuable scaffolds in drug discovery. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The versatility of the hydrazone synthesis, a condensation reaction between a hydrazide and a carbonyl compound, allows for the facile generation of diverse molecular libraries for biological screening. The introduction of specific substituents, such as the 6-bromo-2,3-dichlorophenyl moiety, can significantly modulate the pharmacological profile of the resulting hydrazide-hydrazone.

Overall Synthesis Workflow

The synthesis of N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides is a two-step process. The first step involves the preparation of the key intermediate, 6-bromo-2,3-dichlorobenzaldehyde. The second step is the condensation of this aldehyde with a suitable hydrazide to form the final product.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Condensation Reaction A 2,3-Dichlorotoluene B Bromination A->B Br2, Initiator C Hydrolysis B->C H2O D This compound C->D F Condensation D->F E Hydrazide (e.g., Benzohydrazide) E->F Catalytic Acid, Solvent G N'-(6-bromo-2,3-dichlorobenzylidene)hydrazide F->G

Caption: Overall workflow for the synthesis of N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides.

Part 1: Synthesis of this compound

The synthesis of the key aldehyde intermediate, this compound, can be achieved through the bromination of 2,3-dichlorobenzaldehyde.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,3-DichlorobenzaldehydeReagent Grade, ≥98%
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%
Acetic AcidGlacial
Sulfuric AcidConcentrated (98%)
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Dropping funnel
Standard glassware for workup
Protocol: Bromination of 2,3-Dichlorobenzaldehyde

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Initiation: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Bromination: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Isolation: The solid precipitate of this compound is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Part 2: Synthesis of N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides

The final step is the condensation of this compound with a selected hydrazide. The following protocol is a general procedure that can be adapted for various hydrazides.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compoundAs synthesized in Part 1
Hydrazide (e.g., Benzohydrazide)Reagent Grade, ≥98%
Absolute EthanolAnhydrous
Glacial Acetic AcidCatalyst
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Standard glassware for workup
Protocol: Condensation Reaction
  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Hydrazide: To this solution, add an equimolar amount of the desired hydrazide (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.[1]

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Condensation_Mechanism cluster_mechanism Condensation Reaction Mechanism A Aldehyde (R-CHO) C [Intermediate] A->C B Hydrazide (R'-CONHNH2) B->C + D N'-(R-benzylidene)hydrazide C->D - H2O H2O H2O

Caption: Simplified mechanism of hydrazone formation.

Characterization and Expected Results

The synthesized N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides should be characterized by standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
FT-IR (cm⁻¹) Appearance of a C=N (imine) stretch (around 1600-1650 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and C=O (amide) stretch (around 1650-1680 cm⁻¹). Disappearance of the aldehyde C=O stretch from the starting material.
¹H NMR (ppm) A characteristic singlet for the imine proton (-N=CH-) typically in the range of 8-9 ppm. A singlet for the amide proton (-NH-CO-) often downfield (around 11-12 ppm). Aromatic protons will appear in the aromatic region (7-8.5 ppm).
¹³C NMR (ppm) A signal for the imine carbon (-N=CH-) in the range of 140-160 ppm and a signal for the amide carbonyl carbon (-C=O) around 160-170 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the target compound. The isotopic pattern for bromine and chlorine should be observable.

Troubleshooting

Problem Possible Cause Solution
Low or no product formationIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the catalytic acid was added.
Impure starting materialsPurify the aldehyde and hydrazide before use.
Oily product instead of solidImpurities presentTry to induce crystallization by scratching the flask or adding a seed crystal. Purify by column chromatography.
Broad melting point rangeImpure productRecrystallize the product again from a different solvent system.

Conclusion

This application note provides a detailed and practical guide for the synthesis of N'-(6-bromo-2,3-dichlorobenzylidene)hydrazides. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

  • Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening. (2020). Taylor & Francis. [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2011). PMC. [Link]

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. (2015). ResearchGate. [Link]

  • Synthesis and characterization of (E)-N′-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. (2012). PubMed. [Link]

  • N′-(2,6-Dichlorobenzylidene)-2-hydroxybenzohydrazide. (2010). ResearchGate. [Link]

  • Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde. (2017).
  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. (2022). MDPI. [Link]

  • 6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one. (2011). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted process of discovering and developing novel therapeutic agents. This document outlines the critical stages, from initial target identification to the precipice of clinical trials, emphasizing the scientific rationale behind experimental choices and providing detailed protocols for key methodologies.

Introduction

The journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is a complex, iterative, and rigorously governed process. It demands a multidisciplinary approach, integrating biology, chemistry, pharmacology, and regulatory science. This guide is structured to provide a logical and in-depth narrative of this journey, offering not just procedural steps but also the strategic thinking that underpins successful drug development. Our focus is on ensuring scientific integrity and providing a framework for robust and reproducible research.

Section 1: Target Identification and Validation - The Foundation of Drug Discovery

The inception of any new therapeutic intervention lies in the identification and validation of a biological target that is intrinsically linked to a disease. A well-validated target significantly increases the probability of success in later clinical stages.[1][2]

Conceptual Framework for Target Identification

Target identification involves pinpointing molecules or pathways that are critical to the disease process.[1] This can be achieved through a variety of approaches:

  • Genomic and Proteomic Analysis: Leveraging "omics" data to identify genes or proteins that are differentially expressed in diseased versus healthy states.

  • Literature and Database Mining: Systematically reviewing scientific literature and databases for potential targets associated with the disease of interest.[2]

  • Phenotypic Screening: Identifying compounds that produce a desired phenotypic change in a cellular or animal model of the disease, and then deconvoluting the mechanism to identify the target.[3]

Target Validation: From Hypothesis to Confirmed Role

Target validation is the crucial process of demonstrating that modulating the identified target will likely have a therapeutic benefit.[4] This involves a range of techniques aimed at confirming the target's role in the disease.[2]

  • Genetic Manipulation: Utilizing techniques like CRISPR-Cas9 to knockout, knockdown, or overexpress the target gene in relevant cell lines or animal models to observe the phenotypic consequences.[2][][6]

  • Pharmacological Modulation: Using small molecules or antibodies to inhibit or activate the target and assess the impact on disease-relevant assays.

  • Biomarker Analysis: Identifying and validating biomarkers that can be used to monitor the activity of the target and its downstream pathways.[7][8][9]

Protocol 1: Target Validation using CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the steps for validating a target gene's role in a specific cellular phenotype using CRISPR-Cas9.

Objective: To determine if the knockout of a target gene in a cancer cell line affects cell proliferation.

Materials:

  • Cancer cell line of interest

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting the gene of interest

  • Control sgRNA (non-targeting)

  • Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • PCR primers flanking the target region

  • DNA extraction kit

  • Sanger sequencing reagents

  • Cell proliferation assay kit (e.g., CellTiter-Glo®)

Procedure:

  • sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting a critical exon of the gene of interest. A non-targeting sgRNA should be used as a negative control.

  • Cell Culture: Culture the cancer cell line under standard conditions to ~80% confluency.

  • Transfection:

    • Prepare the Cas9/sgRNA ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the sgRNA.

    • Dilute the RNP complexes and Lipofectamine™ CRISPRMAX™ reagent in Opti-MEM™ medium.

    • Combine the diluted components and incubate to form transfection complexes.

    • Add the transfection complexes to the cells and incubate for 48-72 hours.

  • Verification of Gene Editing:

    • Harvest a portion of the cells and extract genomic DNA.

    • Amplify the target region by PCR.

    • Analyze the PCR products using a method that can detect insertions/deletions (indels), such as the T7 Endonuclease I (T7E1) assay or by Sanger sequencing.

  • Assessment of Off-Target Effects:

    • Use computational tools to predict potential off-target sites.

    • Amplify and sequence these predicted off-target loci to assess the frequency of unintended edits.[10][11]

  • Phenotypic Analysis:

    • Seed the remaining edited and control cells in a 96-well plate.

    • Perform a cell proliferation assay at various time points (e.g., 24, 48, 72 hours) according to the manufacturer's instructions.

  • Data Analysis: Compare the proliferation rates of cells treated with the target-specific sgRNAs to the non-targeting control. A significant reduction in proliferation would validate the target's role in this phenotype.

Self-Validation: The inclusion of a non-targeting sgRNA control is critical to ensure that any observed effects are due to the specific gene knockout and not the transfection process itself. Verifying the on-target editing and assessing off-target effects are essential for the trustworthiness of the results.[11]

Section 2: Lead Discovery - Finding the "Hit"

Once a target is validated, the next step is to identify chemical compounds, or "hits," that can modulate its activity. High-Throughput Screening (HTS) is a cornerstone of this phase, enabling the rapid screening of large compound libraries.[12][13][14][15]

High-Throughput Screening (HTS)

HTS utilizes automation and robotics to test thousands to millions of compounds in a short period.[13][15] The process involves developing a robust assay that can be miniaturized and automated.[16]

Workflow for a Typical HTS Campaign:

Caption: A typical workflow for a High-Throughput Screening campaign.

A key metric for assay quality in HTS is the Z'-factor, which assesses the statistical separation between positive and negative controls. A Z'-factor above 0.5 is generally considered excellent for HTS.[12]

Cell-Based vs. Biochemical Assays

The choice between a cell-based and a biochemical assay depends on the target and the desired information.

Assay TypeAdvantagesDisadvantages
Biochemical Simpler to develop, higher throughput, directly measures interaction with the target.Lacks physiological context, may miss compounds requiring cellular metabolism.
Cell-Based More physiologically relevant, can identify compounds acting on downstream pathways, provides information on cytotoxicity.[17][18][19]More complex to develop, lower throughput, results can be harder to interpret.

Protocol 2: Cell-Based Viability Assay for HTS

This protocol describes a common cell-based assay used in HTS to identify compounds that are cytotoxic to cancer cells.

Objective: To screen a compound library for its ability to reduce the viability of a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Compound library plated in 384-well format

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense a pre-determined number of cells into each well of a 384-well plate. Incubate overnight to allow for cell attachment.

  • Compound Addition: Transfer a small volume of each compound from the library plates to the corresponding wells of the cell plate. Include appropriate controls (e.g., vehicle control, positive control for cell death).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay Readout:

    • Allow the plates and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Incubate for a short period to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a positive control (0% viability).

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

Self-Validation: The use of appropriate controls on every plate is essential for data normalization and quality control. The Z'-factor should be calculated for each screening run to ensure the reliability of the data.

Section 3: Lead Optimization - From "Hit" to "Candidate"

"Hits" identified from HTS often have suboptimal properties and require significant chemical modification to become viable drug candidates. This iterative process is known as lead optimization.[20][21][22] The primary goals are to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) while minimizing toxicity.[22][23]

Strategies for Lead Optimization

Medicinal chemists employ various strategies to refine lead compounds:[20][22]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead to understand which parts of the molecule are essential for its activity.[22][23]

  • Structure-Based Drug Design: Using the 3D structure of the target protein to guide the design of more potent and selective compounds.

  • Fragment-Based Lead Discovery: Screening smaller chemical fragments and then growing or linking them to create a more potent lead.

  • Structural Simplification: Reducing the molecular complexity of a lead to improve its physicochemical and pharmacokinetic properties.[24]

During this phase, medicinal chemists often aim to reduce the molecular weight and lipophilicity of compounds, as these properties can negatively impact their drug-like characteristics.[24]

Iterative Cycle of Lead Optimization:

Lead_Optimization Design Design Analogs Synthesize Synthesize Design->Synthesize Test Test (Potency, Selectivity, ADME, Toxicity) Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization in drug discovery.

Section 4: Preclinical Development - Preparing for Human Trials

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to assess its safety and efficacy.[25][26][27] This phase culminates in the submission of an Investigational New Drug (IND) application to a regulatory agency like the U.S. Food and Drug Administration (FDA).[28][29][30]

In Vivo Efficacy Studies

Animal models that mimic the human disease are crucial for evaluating the in vivo efficacy of a drug candidate.[26][31][32][33] The choice of animal model is critical and should be justified based on its physiological and pathological relevance to the human condition.[26][31]

Toxicology and Safety Pharmacology

Extensive toxicology studies are required to identify potential adverse effects and to determine a safe starting dose for human clinical trials.[26][27] These studies are conducted in at least two animal species (one rodent and one non-rodent).

Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Pharmacokinetics (PK): Characterizes what the body does to the drug (absorption, distribution, metabolism, and excretion).

  • Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between drug concentration and its effect).

Understanding the PK/PD relationship is essential for selecting an appropriate dosing regimen for clinical trials.

Section 5: The Investigational New Drug (IND) Application

The IND application is a comprehensive document that summarizes the results of all preclinical studies.[28][29][30] It provides the regulatory agency with the necessary information to assess whether the drug candidate is reasonably safe to be tested in humans.[28][30]

Key Components of an IND Application:

  • Animal Pharmacology and Toxicology Studies

  • Chemistry, Manufacturing, and Controls (CMC) Information

  • Clinical Protocol and Investigator Information

Section 6: Clinical Development - Testing in Humans

Once the IND is approved, the drug candidate enters clinical development, which is typically conducted in three phases.

Clinical Trial PhasePrimary ObjectiveTypical Number of Participants
Phase I Assess safety, determine a safe dosage range, and identify side effects.20-100 healthy volunteers
Phase II Evaluate efficacy and further assess safety in a small group of patients with the target disease.100-300 patients
Phase III Confirm efficacy, monitor side effects, compare to standard treatments, and collect information that will allow the drug to be used safely.1,000-3,000 patients

Regulatory bodies like the European Medicines Agency (EMA) and the FDA have specific guidelines for the design and conduct of clinical trials to ensure the safety of participants and the integrity of the data.[34][35][36][37][38]

Conclusion

The development of novel therapeutic agents is a scientifically rigorous and highly regulated endeavor. A thorough understanding of the principles and methodologies outlined in these application notes is essential for navigating this complex process successfully. By adhering to the principles of scientific integrity, employing robust experimental designs, and maintaining a focus on the ultimate goal of improving human health, researchers and drug developers can increase the likelihood of bringing safe and effective new medicines to patients.

References

  • Medicines Discovery Catapult. Target Identification and Validation. [Link]

  • Aragen Life Sciences. Target Identification and Validation. [Link]

  • PMC. Novel therapeutic agents in clinical trials: emerging approaches in cancer therapy. [Link]

  • HTS Resources. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Biobide. The Role of Lead Optimization in Drug Discovery. [Link]

  • Sygnature Discovery. High-throughput screening: accelerating drug discovery. [Link]

  • Fiveable. Lead discovery and optimization. [Link]

  • NIH. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC. [Link]

  • PubMed Central. Structural simplification: an efficient strategy in lead optimization - PMC. [Link]

  • FDA. Investigational New Drug (IND) Application. [Link]

  • NIH. A review for cell-based screening methods in drug discovery - PMC. [Link]

  • PubMed Central. Biomarker Discovery and Validation: Statistical Considerations - PMC. [Link]

  • Technology Networks. Target Identification & Validation in Drug Discovery. [Link]

  • PubMed Central. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. [Link]

  • European Union. Clinical trials in human medicines - EMA. [Link]

  • PubMed. High throughput screening in drug discovery. [Link]

  • European Medicines Agency (EMA). Clinical efficacy and safety guidelines. [Link]

  • Patsnap Synapse. What are the methods of lead optimization in drug discovery?. [Link]

  • Mayo Clinic. Novel Therapeutics and Therapeutic Modalities Research Program. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Bio-Rad. Target Discovery: Identification and Validation. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • CD Genomics. CRISPR Off-Target Validation. [Link]

  • IJRPC. ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]

  • VeriSIM Life. Biomarker Discovery and Validation Explained. [Link]

  • EU Clinical Trials. Guidance and Q&As - EMA. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • NINDS. Pre-IND and IND Application Submission Procedures for NINDS Grantees. [Link]

  • MDPI. Recent Advances and Perspectives in Terms of the Therapeutic Effects of Natural Products on Human Diseases. [Link]

  • Emulate Bio. The Future of Preclinical Animal Models in Drug Discovery. [Link]

  • National Institute on Aging. Drug Development/Novel Targets: Novel therapeutic agents (Milestone 6.D). [Link]

  • Alhena Consult. Regulatory requirements of the EMA for clinical trials. [Link]

  • Frontiers. The (misleading) role of animal models in drug development. [Link]

  • Bio-Rad. Biomarker Discovery and Validation. [Link]

  • UCL. Target Identification and Validation (Small Molecules). [Link]

  • Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • The FDA Group. Preparing an IND Application: 5 Best Practices from the Field. [Link]

  • MDPI. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Triall. EMA Guidance on Complex Clinical Trials. [Link]

  • Semantic Scholar. Development of novel combination therapies.. [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Sagentia. Biomarker Analysis in Drug Development: Boosting Precision Medicine. [Link]

  • Massive Bio. Preclinical Study. [Link]

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Troubleshooting & Optimization

Technical Support Guide: Bromination of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical troubleshooting and optimization strategies for the bromination of 2,3-dichlorobenzaldehyde . It addresses the specific challenges of electrophilic aromatic substitution (EAS) on a deactivated, multi-substituted benzene ring.

Case ID: BR-23DCBA-OPT Subject: Control of Regioselectivity and Oxidation Side Reactions Applicable For: Synthesis of 5-bromo-2,3-dichlorobenzaldehyde (Major) and analogs.

Mechanistic Overview & Regioselectivity

The bromination of 2,3-dichlorobenzaldehyde is an Electrophilic Aromatic Substitution (EAS) . To troubleshoot side reactions, one must first understand the competing directing effects of the substituents.

The Directing Logic
  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG). Directs Meta .

    • Meta positions: 3 (occupied) and 5 .[1][2]

  • 2-Chloro (-Cl): Weakly deactivating, but Ortho/Para directing.

    • Para position:5 .

  • 3-Chloro (-Cl): Weakly deactivating, Ortho/Para directing.

    • Para position:6 .

    • Ortho position:4 .

Regioselectivity Start 2,3-Dichlorobenzaldehyde Major 5-Bromo-2,3-dichlorobenzaldehyde (Major Product) Target Start->Major Br2 / FeBr3 (Para to 2-Cl) Minor1 6-Bromo-2,3-dichlorobenzaldehyde (Minor Isomer) Sterically Hindered Start->Minor1 Competing Activation (3-Cl) Minor2 4-Bromo-2,3-dichlorobenzaldehyde (Trace Isomer) Sandwiched Start->Minor2 Steric Crowding Side 2,3-Dichlorobenzoic Acid (Oxidation Side Product) Start->Side Oxidation (Moisture/O2)

Figure 1: Regioselectivity map and competing pathways in the bromination of 2,3-dichlorobenzaldehyde.

Critical Side Reactions & Troubleshooting

Side Reaction A: Oxidation to Carboxylic Acid

Symptom: Broad peak at 10–13 ppm in


H NMR; broad -OH stretch in IR (2500–3300 cm

). Cause: Bromine (

) acts as an oxidant in the presence of water, converting the aldehyde (-CHO) to 2,3-dichlorobenzoic acid. Prevention:
  • Strict Anhydrous Conditions: Use freshly distilled solvents (DCM or

    
    ) and dry glassware.
    
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent atmospheric moisture ingress.

  • Reagent Quality: Ensure

    
     is dry. Traces of 
    
    
    
    (generated during reaction) can catalyze acetal formation or other side chemistry if alcohol is present (avoid alcoholic solvents).
Side Reaction B: Regioisomer Formation (6-Bromo)

Symptom: Doublet of doublets pattern in the aromatic region of NMR shifting slightly; inseparable spots on TLC. Cause: The 3-Chloro substituent activates position 6. While sterically hindered by the aldehyde group, it is still accessible. Troubleshooting:

  • Temperature Control: Lower temperatures (0°C to Room Temp) favor the thermodynamic or most electronically favorable product (Position 5). High heat increases the energy available to overcome the steric barrier of Position 6.

  • Lewis Acid Choice: Stronger Lewis acids (

    
    ) are less selective than milder ones (
    
    
    
    ). Switch to
    
    
    or
    
    
    powder if isomer ratio is poor.
Side Reaction C: Radical Bromination (Benzoyl Bromide)

Symptom: Loss of aldehyde proton in NMR; formation of acid bromide (reactive intermediate that hydrolyzes to acid on workup). Cause: Presence of light or radical initiators triggers free-radical bromination of the formyl hydrogen. Prevention:

  • Light Exclusion: Wrap the reaction flask in aluminum foil.

  • Inhibitors: Perform the reaction in the presence of a radical scavenger if persistent (rarely needed if light is excluded).

Troubleshooting Matrix

IssueDiagnostic (TLC/NMR)Root CauseCorrective Action
Low Yield Large baseline spot (Acid)Oxidation of AldehydeDry solvent;

atm; Wash crude with sat.

.
Impurity ~5-10% isomer (NMR integration)6-Bromo isomer formationRecrystallize from Ethanol/Water or Hexane/EtOAc .
No Reaction Only starting materialDeactivated RingIncrease catalyst load (

); Ensure catalyst is dry/active.
Dark Color Black tar / PolymerizationDecompositionLower temperature; Add

dropwise (prevent localized excess).

Optimized Experimental Protocol

Standard Operating Procedure for the Synthesis of 5-Bromo-2,3-dichlorobenzaldehyde.

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Iron(III) Bromide (

    
    ) (0.05 eq) or Iron Powder
    
  • Dichloromethane (DCM) or Chloroform (Anhydrous)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and a drying tube (

    
    ) or 
    
    
    
    inlet. Wrap flask in foil.
  • Dissolution: Dissolve 2,3-dichlorobenzaldehyde in anhydrous DCM (5 mL/mmol). Add

    
     catalyst.
    
  • Addition: Cool the mixture to 0°C. Add

    
     diluted in DCM dropwise over 30–60 minutes. Note: Slow addition controls exotherm and selectivity.
    
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quench: Pour mixture into ice-cold saturated

    
     (Sodium Bisulfite) solution to destroy excess bromine (decolorizes from red to yellow/clear).
    
  • Workup: Extract with DCM. Wash organic layer with Saturated

    
      (removes Benzoic Acid side product) and Brine. Dry over 
    
    
    
    .[3]
  • Purification: Evaporate solvent. Recrystallize the crude solid.[2][3][4][5]

    • Suggested Solvent System: Ethanol/Water (hot/cold) or Hexane with minimal Ethyl Acetate.

    • Target Melting Point: ~130-135°C (Estimate based on analogs; confirm experimentally).

Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but the mechanism changes. NBS in concentrated


 or with 

can effect EAS bromination. However, NBS in non-polar solvents with AIBN will favor radical bromination of the formyl hydrogen (side reaction C), which destroys your aldehyde. If using NBS, ensure strongly acidic conditions to generate the bromonium ion (

).

Q: How do I remove the 2,3-dichlorobenzoic acid impurity? A: This is the easiest impurity to remove. The acid is soluble in basic aqueous solution. During workup, wash the organic phase thoroughly with 1M


 or saturated 

. The aldehyde will remain in the organic layer, while the acid moves to the aqueous layer as the carboxylate salt.

Q: Why is the 4-bromo isomer not observed? A: While the 3-chloro group directs Ortho to itself (position 2 and 4), position 2 is occupied. Position 4 is "sandwiched" between the 3-chloro and the potential 5-bromo (or the 5-H). This creates significant steric strain, making attack at C4 kinetically unfavorable compared to C5 or C6.

References

  • Directing Effects in EAS: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Bromination of Deactivated Aldehydes

    • Organic Syntheses, Coll.[6] Vol. 3, p. 138 (1955). (General procedure for bromination of deactivated aromatics).

    • Lulinski, S., & Serwatowski, J. (2003). "Regioselective bromination of deactivated aromatic compounds." Journal of Organic Chemistry. Link

  • Synthesis of Halogenated Benzaldehydes

    • Patent CN107879918B. "Preparation method of 2-bromo-5-chlorobenzaldehyde." (Analogous chemistry demonstrating NBS/Acid method). Link

  • Oxidation Side Reactions

    • ChemSpider Synthetic Pages, "AlCl3 Catalyzed bromination of benzaldehyde." (Highlights benzoic acid formation as a primary yield reducer). Link

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions with 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Bromo-2,3-dichlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent systems in reactions involving this versatile, yet challenging, reagent. As a highly substituted and electron-deficient aromatic aldehyde, the choice of solvent is critical for achieving desired reactivity, yield, and purity. This document provides a structured question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for solvent selection?

A1: this compound is a solid at room temperature, typically appearing as a white to light yellow powder. Its key properties are summarized in the table below. The presence of three halogen substituents and an aldehyde group on the benzene ring results in a molecule with significant polarity and a high molecular weight, influencing its solubility. While it has a polar aldehyde group, the overall molecule has considerable nonpolar character from the substituted benzene ring.

PropertyValueSource
CAS Number 945999-86-0[1][2]
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.91 g/mol [1]
Appearance Solid, white to light yellow powder
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Q2: What is a general solubility profile for this compound in common laboratory solvents?

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)High to ModerateThese solvents can effectively solvate the polar aldehyde group and interact with the aromatic ring, making them excellent choices for a wide range of reactions.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to ModerateThe polarity and halogenated nature of these solvents are well-suited for dissolving halogenated aromatic compounds.
Aromatic Toluene, BenzeneModerateThe nonpolar aromatic ring of the aldehyde will interact favorably with these solvents.
Ethers Diethyl ether (Et₂O)Low to ModerateWhile capable of some polar interactions, the overall nonpolar character of diethyl ether may limit solubility compared to more polar aprotic solvents.
Alcohols Methanol (MeOH), Ethanol (EtOH)Low to ModerateThe hydroxyl group can hydrogen bond with the aldehyde oxygen, but the overall nonpolar character of the aldehyde may limit high solubility. Protic solvents can also sometimes interfere with certain reactions.
Nonpolar Hexanes, PentaneVery LowThe significant polarity of the aldehyde group will limit solubility in highly nonpolar aliphatic solvents.

Q3: How does the electronic nature of this compound affect its reactivity and solvent choice?

A3: The benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the aldehyde group. This has two major consequences for reactivity:

  • Deactivated Aromatic Ring: The ring is significantly deactivated towards electrophilic aromatic substitution.

  • Electrophilic Aldehyde Carbonyl: The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to nucleophilic attack.

The choice of solvent should be made to facilitate the desired reaction pathway. For nucleophilic additions to the aldehyde, a solvent that can stabilize charged intermediates is often beneficial.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation Reactions

Q: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but my yields are consistently low. What role could the solvent be playing?

A: The Knoevenagel condensation is highly sensitive to the solvent system. The low yield you are observing could be due to several solvent-related factors.

Causality Behind Experimental Choices: The Knoevenagel condensation involves the formation of a carbanion from the active methylene compound, followed by its nucleophilic attack on the aldehyde. The solvent must be able to dissolve the reactants and facilitate these steps.

Troubleshooting Steps:

  • Assess Solvent Polarity: For Knoevenagel condensations, polar aprotic solvents are often superior. They can effectively dissolve the reactants and stabilize the charged intermediates without interfering with the base catalyst.

    • Recommendation: If you are using a nonpolar solvent like toluene or a protic solvent like ethanol, consider switching to DMF, DMSO, or acetonitrile.

  • Consider Catalyst-Solvent Compatibility: The effectiveness of your base catalyst can be highly dependent on the solvent.

    • Recommendation: If using a weak base like piperidine or a solid-supported base, ensure it is not being sequestered or deactivated by the solvent.

  • Check for Reactant Precipitation: Due to the limited solubility in some solvents, your starting materials may not be fully dissolved, leading to a slow or incomplete reaction.

    • Recommendation: Visually inspect the reaction mixture. If you observe undissolved solids, consider a solvent with higher solvating power or gentle heating.

Experimental Protocol: A Starting Point for Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in anhydrous DMF.

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Issue 2: Difficult Purification in Wittig Reactions

Q: After performing a Wittig reaction with this compound, I am struggling to separate my desired alkene product from the triphenylphosphine oxide byproduct. How can solvent choice during workup and purification help?

A: The separation of the desired alkene from triphenylphosphine oxide is a common challenge in Wittig reactions. Your choice of solvent during the workup is critical for an efficient purification.

Causality Behind Experimental Choices: The key to separating the product from triphenylphosphine oxide is to exploit their differing solubilities. Triphenylphosphine oxide is a polar and crystalline solid, while the desired alkene product is likely to be less polar.

Troubleshooting Steps:

  • Solvent Selection for Precipitation: After the reaction is complete and the reaction solvent has been removed, a solvent system should be chosen that will selectively precipitate the triphenylphosphine oxide while keeping your product in solution.

    • Recommendation: A common technique is to triturate the crude reaction mixture with a nonpolar solvent or a mixture of a nonpolar and a slightly more polar solvent.[3] Good starting points include hexanes, diethyl ether, or a mixture of hexanes and diethyl ether.[3]

  • Column Chromatography Solvent System: If column chromatography is necessary, the choice of the mobile phase is crucial for good separation.

    • Recommendation: Start with a nonpolar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This will allow the less polar alkene to elute first, while the more polar triphenylphosphine oxide will be retained on the silica gel.

Experimental Protocol: Wittig Reaction and Workup

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to form the ylide (a color change is typically observed).

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude residue, add a minimal amount of a nonpolar solvent (e.g., cold diethyl ether or a hexanes/ether mixture) and stir to precipitate the triphenylphosphine oxide.

  • Filter off the solid and wash with a small amount of the cold solvent.

  • Concentrate the filtrate and purify the resulting product by column chromatography on silica gel.

Visualizing Solvent Selection Logic

The following diagram illustrates a general workflow for selecting an appropriate solvent system for a reaction with this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions A Define Reaction Type (e.g., Knoevenagel, Wittig) B Consult Literature for Similar Substrates A->B C Assess Reactant & Product Solubility (Predicted/Experimental) B->C D Consider Reaction Mechanism & Potential Intermediates C->D E Select Initial Solvent(s) for Screening D->E F Perform Small-Scale Screening Reactions E->F G Monitor Reaction by TLC/LC-MS (Conversion, Byproducts) F->G H Optimize Solvent System (Mixtures, Additives) G->H Low Conversion or Side Reactions I Scale-Up Reaction G->I Good Results H->F Re-screen

Caption: A decision-making workflow for solvent system optimization.

References

  • ChemSrc. (2023, August 23). 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5. Retrieved February 3, 2026, from [Link]

  • ChemSrc. (2023, August 27). 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. Retrieved February 3, 2026, from [Link]

  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
  • LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. Retrieved February 3, 2026, from [Link]

Sources

Identification and reduction of byproducts in formylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification & Reduction of Byproducts in Formylation Reactions

Ticket Priority: High (Process Optimization & Impurity Profiling) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Formylation Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for drug development professionals encountering yield loss, "tar" formation, or unexpected halogenation during aldehyde synthesis. We focus on the three dominant methodologies in pharma-intermediate synthesis: Vilsmeier-Haack , Reimer-Tiemann , and Duff reactions.

Module 1: The Vilsmeier-Haack (VH) Protocol

Context: The VH reaction is the industry workhorse for electron-rich aromatics. However, it is notorious for two specific failure modes: chlorination (instead of formylation) and dimerization .

Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired formylation and the parasitic side reactions.

VilsmeierImpurityPathways Reagents Substrate + DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->VH_Reagent Activation Intermediate Iminium Intermediate VH_Reagent->Intermediate Electrophilic Attack (Kinetic Control) Chlorinated Impurity A: Chlorinated Arene VH_Reagent->Chlorinated High Temp (>80°C) or Excess POCl3 Product Target Aldehyde Intermediate->Product Hydrolysis (pH > 4) Dimer Impurity B: Diaryl Dimer Intermediate->Dimer Attack by Unreacted Substrate Formate Impurity C: Formate Ester Intermediate->Formate Oxidative Workup (Wrong Quench)

Figure 1: Kinetic competition in Vilsmeier-Haack chemistry. Red paths indicate critical control point failures.

Troubleshooting Guide (Q&A)

Q: Why is my LC-MS showing a mass shift of +18 or +20 Da instead of +28 Da (Formyl)?

  • Diagnosis: This is likely incomplete hydrolysis . The Vilsmeier intermediate is an iminium salt.[1][2][3][4] If your quench is too acidic or too short, the iminium species remains. Upon injection into an LC-MS (aqueous mobile phase), it may hydrolyze on the column, but often it appears as the stable salt or a hydrate.

  • Corrective Action: Ensure your workup pH reaches 4.0–5.0 and stir for at least 30 minutes. Acetate buffers (NaOAc) are superior to simple water quenches for driving this hydrolysis without degrading the product.

Q: I see a significant "M+34" impurity peak. Is this chlorination?

  • Diagnosis: Yes. This is a classic Chemo-Selectivity Failure . The Vilsmeier reagent can act as a chlorinating agent via an

    
    -like mechanism or radical pathway if the temperature is too high.
    
  • Root Cause:

    • Thermal Runaway: Reaction temperature exceeded 60–70°C.

    • Reagent Excess: Large excess of

      
       shifts the equilibrium toward halogenation.
      
  • Protocol Adjustment:

    • Reduce

      
       to 1.1–1.2 equivalents.
      
    • Switch solvent: Use DCE (Dichloroethane) instead of neat DMF to moderate the exotherm.

    • Cryogenic Addition: Add the Vilsmeier reagent at -10°C, then warm slowly.

Q: My yield is 40%, and I have a heavy "tar" that won't move on TLC.

  • Diagnosis: Dimerization . Your substrate is highly activated (e.g., pyrrole, indole, resorcinol derivative). The highly reactive iminium intermediate is reacting with unreacted starting material.

  • Corrective Action:

    • Reverse Addition: Do not add the Vilsmeier reagent to the substrate. Add the substrate solution slowly to the pre-formed Vilsmeier reagent. This ensures the substrate is always in a "starved" state relative to the electrophile, preventing substrate-intermediate collisions.

Module 2: Phenolic Formylation (Reimer-Tiemann & Duff)

Context: These reactions involve phenols and are prone to polymerization (tar) and regio-isomer mixtures (ortho/para).[5]

Data Summary: Impurity Profiles
Reaction TypePrimary ReagentsMajor ImpurityCauseMitigation Strategy
Reimer-Tiemann

, NaOH
Polymeric Tars Carbene polymerizationControl agitation; use Phase Transfer Catalyst (PTC).
Reimer-Tiemann

, NaOH
Para-isomer Lack of coordinationUse Magnesium cations (

) to chelate and force ortho attack.
Duff Reaction Hexamine, TFAResin (Bakelite) Over-condensationLimit temp to <70°C; strict stoichiometry (1:1).
Duff Reaction Hexamine, TFADi-formyl species Multiple active sitesMonitor reaction via HPLC; stop at max mono-yield.[5]
Troubleshooting Guide (Q&A)

Q: The Duff reaction turned into a solid block of black plastic. How do I save the product?

  • Diagnosis: You have essentially made Bakelite (Phenol-Formaldehyde resin). The reaction temperature was likely too high, or the acid concentration was too strong, promoting polymerization of the hydroxymethyl intermediate.

  • Corrective Action:

    • This batch is likely unrecoverable.

    • Next Run: Switch from glacial acetic acid to Trifluoroacetic acid (TFA) but strictly control the temperature at 65–70°C . Do not reflux.

    • Stoichiometry: Use a slight deficit of Hexamine (0.95 eq) to prevent over-reaction.

Q: In Reimer-Tiemann, I need the ortho-isomer, but I'm getting 40% para.

  • Diagnosis: The ortho-selectivity relies on the coordination of the carbene to the phenoxide oxygen.[6]

  • Protocol Adjustment:

    • Cation Tuning: Replace NaOH with KOH or add Magnesium Chloride . The

      
       ion forms a tighter chelate with the phenoxide oxygen, directing the incoming dichlorocarbene to the ortho position via a cyclic transition state.
      
Module 3: Analytical Forensics & Validated Protocols
Impurity Identification Matrix

Use this table to interpret your LC-MS/NMR data during troubleshooting.

Signal ObservationLikely CandidateOrigin
MS: M+14 DaMethylated byproductMethanol presence in solvents (impurity in formalin).
MS: M+34/36 Da (3:1 ratio)Chlorinated AreneOverheating Vilsmeier reagent.
MS: 2M - 2 DaDimer (Diaryl methane)Substrate attacking intermediate.
NMR:

9.8-10.2 ppm (s)
Desired AldehydeTarget product.
NMR:

8.0-8.5 ppm (s)
Formate EsterOxidative workup failure (Baeyer-Villiger type side rxn).
Standard Operating Procedure (SOP): The "Clean" Quench

For Vilsmeier-Haack Reactions on 10g Scale

Objective: Maximize hydrolysis of the iminium salt while preventing tar formation.

  • Preparation: Prepare a 2M Sodium Acetate (NaOAc) solution (approx. 200 mL). Chill to 0°C.

  • Quenching: Pour the reaction mixture slowly into the NaOAc solution with vigorous stirring. Do not add water to the reaction.

    • Why? Adding water to the reaction generates localized hot spots of acid, promoting polymerization.

  • pH Check (Critical Control Point): Measure pH. It must be between 4.0 and 5.5 .

    • If < 4: Add more NaOAc.

    • If > 7: You risk Cannizzaro disproportionation of your new aldehyde.

  • Hydrolysis: Stir at room temperature for 45 minutes . Monitor by TLC until the polar "baseline" spot (iminium) disappears.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with 10% Lithium Chloride (to remove residual DMF).

References
  • Vilsmeier-Haack Mechanism & Chlorination

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Source:

  • Reimer-Tiemann Selectivity & Mechanism

    • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
    • Source:

  • Duff Reaction Optimization (TFA Conditions)

    • Larrow, J. F., & Jacobsen, E. N. (1994). A Practical Method for the Synthesis of Salicylaldehydes. Journal of Organic Chemistry, 59(7), 1939–1942.
    • Source:

  • Impurity Profiling in API Synthesis

    • Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.
    • Source:

Sources

Technical Support Center: A Guide to the Pilot Plant Synthesis of 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Bromo-2,3-dichlorobenzaldehyde for pilot plant operations. It offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address the challenges encountered during this critical phase of chemical development.

Introduction to the Synthesis and Scale-up Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The transition from laboratory-scale synthesis to pilot plant production is a non-linear process fraught with challenges that can impact yield, purity, and safety.[1][2] Key considerations for a successful scale-up include reaction kinetics, thermodynamics, mass transfer, and equipment selection.[1][2] This guide will explore two primary synthetic routes for the formylation of 1-bromo-2,3-dichlorobenzene to produce the target molecule: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][3][4] It involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][3][4]

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent), which is then attacked by the aromatic ring.[3][4] The regioselectivity of the Vilsmeier-Haack reaction on 1-bromo-2,3-dichlorobenzene is governed by the directing effects of the halogen substituents. Halogens are generally ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, despite being deactivating through induction.[5][6][7] In this case, the formylation is expected to occur at the position ortho to the bromine atom and para to the two chlorine atoms, yielding the desired this compound.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Slow addition at 0-10 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Controlled addition Maintain 20-25 °C StartMat 1-Bromo-2,3-dichlorobenzene StartMat->ReactionMix Quench Quenching (Ice/Water, then Base) ReactionMix->Quench Exothermic Extraction Solvent Extraction (e.g., DCM) Quench->Extraction Purification Purification (Crystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Pilot Plant Workflow for Vilsmeier-Haack Synthesis.

Pilot Plant Protocol: Vilsmeier-Haack Formylation

Safety Precautions: This reaction involves corrosive and hazardous reagents. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. An emergency shower and eyewash station should be readily accessible.

Equipment:

  • Glass-lined or Hastelloy reactor (50-100 L) equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser connected to a scrubber system.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Heating/cooling system for precise temperature control.

Reagents:

ReagentMolecular WeightQuantity (molar eq.)Notes
1-Bromo-2,3-dichlorobenzene225.89 g/mol 1.0Ensure purity >98%
Phosphorus oxychloride (POCl₃)153.33 g/mol 1.2Freshly distilled, handle with care (corrosive)
Dimethylformamide (DMF)73.09 g/mol 3.0Anhydrous grade
Dichloromethane (DCM)84.93 g/mol -As solvent
Sodium Acetate (anhydrous)82.03 g/mol 3.0For work-up
Water18.02 g/mol -For quenching and washing

Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the reactor with anhydrous DMF (2.0 eq.) and cool to 0-5 °C under a nitrogen atmosphere.

    • Slowly add POCl₃ (1.2 eq.) to the DMF while maintaining the temperature below 10 °C. The addition is exothermic.

    • Stir the mixture at 0-10 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate vessel, dissolve 1-Bromo-2,3-dichlorobenzene (1.0 eq.) in anhydrous DCM.

    • Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 20-25 °C. The reaction is typically exothermic.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing crushed ice and water. This step is highly exothermic and will release HCl gas, which should be directed to a scrubber.

    • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is between 6-7.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by crystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

    • Filter the purified solid, wash with a cold solvent, and dry under vacuum.

Route 2: Ortho-Lithiation and Formylation

Ortho-lithiation is a powerful method for the regioselective functionalization of aromatic compounds.[8] This route involves the deprotonation of 1-bromo-2,3-dichlorobenzene at a position ortho to one of the directing groups, followed by quenching with a formylating agent like DMF.

Reaction Mechanism and Regioselectivity

The regioselectivity of the lithiation is determined by the directing ability of the substituents. While halogens can direct lithiation, their directing ability is weaker than other groups. In the case of 1-bromo-2,3-dichlorobenzene, lithiation is expected to occur at the C6 position, which is ortho to the bromine atom. However, the potential for a "halogen dance" reaction, where the lithium and halogen atoms exchange positions, must be considered as a potential side reaction.[9][10][11]

Experimental Workflow: Ortho-Lithiation and Formylation

Ortho_Lithiation_Workflow cluster_lithiation Ortho-Lithiation cluster_formylation Formylation cluster_workup Work-up & Isolation StartMat 1-Bromo-2,3-dichlorobenzene in THF LithiationMix Lithiation Mixture (Aryllithium Intermediate) StartMat->LithiationMix nBuLi n-Butyllithium (n-BuLi) nBuLi->LithiationMix Slow addition at -78 °C FormylationMix Formylation Mixture LithiationMix->FormylationMix Quench at -78 °C DMF Anhydrous DMF DMF->FormylationMix Quench Aqueous Quench (e.g., sat. NH4Cl) FormylationMix->Quench Extraction Solvent Extraction (e.g., Ether/EtOAc) Quench->Extraction Purification Purification (Column Chromatography/Crystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Pilot Plant Workflow for Ortho-Lithiation and Formylation.

Pilot Plant Protocol: Ortho-Lithiation and Formylation

Safety Precautions: Organolithium reagents are highly pyrophoric and react violently with water. All operations must be conducted under a strictly inert atmosphere (nitrogen or argon) in a dry, well-maintained reactor. Personnel must be highly trained in handling such reagents and wear appropriate PPE, including flame-retardant lab coats.

Equipment:

  • Jacketed glass-lined or stainless steel reactor (50-100 L) with excellent cryogenic cooling capabilities (down to -80 °C).

  • High-torque mechanical stirrer.

  • Calibrated dosing system for the organolithium reagent.

  • Inert gas supply and robust purging system.

Reagents:

ReagentMolecular WeightQuantity (molar eq.)Notes
1-Bromo-2,3-dichlorobenzene225.89 g/mol 1.0Anhydrous, >98% purity
n-Butyllithium (n-BuLi)64.06 g/mol 1.1Titrated solution in hexanes
Tetrahydrofuran (THF)72.11 g/mol -Anhydrous, inhibitor-free
Dimethylformamide (DMF)73.09 g/mol 1.2Anhydrous grade
Saturated Ammonium Chloride53.49 g/mol -For quenching

Procedure:

  • Lithiation:

    • Charge the reactor with a solution of 1-Bromo-2,3-dichlorobenzene (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or a cryostat).

    • Slowly add n-BuLi (1.1 eq.) to the reaction mixture while maintaining the temperature at or below -70 °C. The addition is exothermic.

    • Stir the mixture at -78 °C for 1-2 hours. Monitor the formation of the aryllithium intermediate if possible (in-process analysis is challenging at this scale and temperature).

  • Formylation:

    • Slowly add anhydrous DMF (1.2 eq.) to the aryllithium solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product may require purification by column chromatography on silica gel, followed by crystallization to achieve high purity.

Troubleshooting and FAQs

Q1: My Vilsmeier-Haack reaction is giving a low yield. What could be the problem?

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere.

  • Reagent Quality: Use freshly distilled POCl₃ and high-purity DMF. Old DMF can contain dimethylamine, which can consume the Vilsmeier reagent.[12]

  • Incomplete Reaction: The aromatic ring of 1-bromo-2,3-dichlorobenzene is deactivated by the halogens, which can lead to a sluggish reaction. Consider increasing the reaction time or temperature, but monitor for the formation of byproducts.

  • Inefficient Work-up: Ensure complete hydrolysis of the intermediate iminium salt during the work-up by adjusting the pH and allowing sufficient time.

Q2: I am observing significant byproduct formation in my ortho-lithiation reaction. What are the likely side reactions?

  • Halogen Dance: This is a common side reaction with polyhalogenated aromatics, leading to isomeric products.[9][10][11] Lowering the reaction temperature and using a non-polar co-solvent might suppress this.

  • Reaction with Solvent: n-BuLi can react with THF, especially at temperatures above -70 °C.[13] Maintain strict temperature control throughout the addition.

  • Over-addition to the Aldehyde: The newly formed aldehyde can be attacked by the aryllithium intermediate, leading to the formation of a secondary alcohol. Quenching at low temperatures is crucial to minimize this.

Q3: What are the best practices for purifying this compound at a pilot scale?

  • Crystallization: This is the most common and scalable purification method. Experiment with different solvent systems (e.g., isopropanol, ethanol/water, heptane) to find optimal conditions for crystal formation and impurity rejection.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[14] This can be an effective way to remove non-aldehydic impurities.

Q4: What are the critical safety considerations for scaling up these reactions?

  • Exothermicity: Both reactions are exothermic. A thorough thermal hazard assessment should be conducted before scaling up. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.

  • Handling of Hazardous Reagents: Develop and strictly follow standard operating procedures (SOPs) for handling corrosive (POCl₃) and pyrophoric (n-BuLi) materials.

  • Gas Evolution: The Vilsmeier-Haack work-up releases HCl gas. The reactor must be vented to a scrubber system.

  • Inert Atmosphere: For the ortho-lithiation, maintaining a robust inert atmosphere is critical to prevent fires and decomposition of the reagents.

Comparison of Synthetic Routes

FeatureVilsmeier-Haack ReactionOrtho-Lithiation and Formylation
Reagents POCl₃, DMF (corrosive, moisture-sensitive)n-BuLi (pyrophoric), DMF, anhydrous solvents
Temperature 0-25 °C-78 °C (cryogenic conditions required)
Scalability Generally considered more straightforward to scale up.Challenging due to cryogenic temperatures and pyrophoric reagents.
Potential Issues Sluggish reaction due to deactivated ring, moisture sensitivity.Halogen dance, reaction with solvent, over-addition.
Purification Typically crystallization.May require chromatography, which is less ideal for large scale.

Conclusion

The successful pilot plant synthesis of this compound requires careful consideration of the chosen synthetic route, rigorous process control, and a strong emphasis on safety. The Vilsmeier-Haack reaction generally presents a more straightforward path for scale-up due to its milder reaction conditions. However, with the appropriate engineering controls and expertise, the ortho-lithiation route can also be a viable option. This guide provides a foundational framework for process development and troubleshooting. It is imperative that all procedures are thoroughly evaluated and optimized at a smaller scale before attempting pilot plant production.

References

  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved January 26, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 26, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Video: ortho–para-Directing Deactivators: Halogens - JoVE. (2023, April 30). Retrieved January 26, 2026, from [Link]

  • Pilot Plant Case study - Continuus Pharmaceuticals. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved January 26, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]

  • Formylation - Common Conditions. (n.d.). Retrieved January 26, 2026, from [Link]

  • US5457239A - Process for formylation of aromatic compounds - Google Patents. (n.d.).
  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents. (n.d.).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Retrieved January 26, 2026, from [Link]

  • Halogenation through Deoxygenation of Alcohols and Aldehydes | Organic Letters - ACS Publications. (2018, May 9). Retrieved January 26, 2026, from [Link]

  • 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (2013, September 11). Retrieved January 26, 2026, from [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. (n.d.). Retrieved January 26, 2026, from [Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011, March 2). Retrieved January 26, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved January 26, 2026, from [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Directed Ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing - Kobe University. (2024, July 22). Retrieved January 26, 2026, from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). Retrieved January 26, 2026, from [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved January 26, 2026, from [Link]

  • 1,2,3-Trichlorobenzene - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pilot Plant Case Study - De Dietrich. (n.d.). Retrieved January 26, 2026, from [Link]

  • Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing). (2007, March 6). Retrieved January 26, 2026, from [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap. (n.d.).
  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved January 26, 2026, from [Link]

  • Synthesis of 1,2,3 trichlorobenzene - chemistry - Reddit. (2018, April 8). Retrieved January 26, 2026, from [Link]

  • “A Comprehensive Review on Pilot Plant Scale up And Platform Technology” - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 8). Retrieved January 26, 2026, from [Link]

  • Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States - Beilstein Archives. (2020, July 27). Retrieved January 26, 2026, from [Link]

  • 1,2,3-TRICHLOROBENZENE [RING-14C(U)] - ChemBK. (2024, April 10). Retrieved January 26, 2026, from [Link]

  • (PDF) Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. (2025, August 6). Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2,3-dichlorobenzaldehyde (CAS: 1261646-44-1) presents a unique analytical challenge due to its polyhalogenated aromatic core and "di-ortho" substitution pattern. Accurate characterization is critical in drug development, particularly as an intermediate in the synthesis of fused heterocyclic scaffolds.

This guide provides a definitive breakdown of its mass spectral behavior, contrasting the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) and detailing the specific fragmentation pathways that distinguish it from structural isomers.

Part 1: Structural Context & Isotopic Fingerprint

The defining feature of this molecule is not just its molecular weight, but its complex isotopic cluster. The presence of one bromine atom and two chlorine atoms creates a distinct "multiplet" pattern for the molecular ion (


).
Theoretical Isotopic Cluster Calculation

Formula:


Nominal Mass (Monoisotopic):  252 Da (using 

and

)

The isotopic distribution follows the expansion of


.
  • Bromine ratio: ~1:1 (

    
    : 
    
    
    
    )[1][2]
  • Chlorine ratio: ~3:1 (

    
    : 
    
    
    
    )[1][2]

Table 1: Predicted Isotopic Abundance Ratios (M+ Cluster)

m/zCompositionRelative Abundance (Approx)Origin
252

9 (Base)Monoisotopic Peak
254

+

15 Mixed Isotopes
256

+

7 Mixed Isotopes
258

1 Heavy Isotopes

Analyst Note: The M+2 peak (m/z 254) is theoretically higher in intensity than the monoisotopic M peak (m/z 252) due to the combined probability of the


 isotope and the 

contributions. This "saddle" shape (9:15:7:1) is the primary confirmation of the

moiety.
Visualization: Isotopic Logic

IsotopeLogic Mol Molecular Core (C7H3O) Cluster Isotopic Cluster Pattern: 9 : 15 : 7 : 1 Mol->Cluster Base Mass Br Bromine (1 atom) Br->Cluster Split 1:1 (79/81) Cl Chlorine (2 atoms) Cl->Cluster Split 9:6:1 (35/37)

Figure 1: Logical contribution of halogen isotopes to the observed mass spectral cluster.

Part 2: Ionization Technique Comparison

Selecting the correct ionization mode is vital for the specific analytical goal (e.g., quantitation vs. structural elucidation).

Table 2: Comparative Performance (EI vs. ESI)

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft
Primary Ion

(Radical Cation)

or

Fragmentation Extensive (Rich structural data)Minimal (requires MS/MS)
Application Structure Verification Purity/MW Confirmation
Key Limitation Molecular ion may be weak (though stable for aromatics)Adduct formation can complicate interpretation

Recommendation: For initial characterization of this compound, EI-MS is superior because the fragmentation pattern allows verification of the halogen positions relative to the aldehyde group.

Part 3: Detailed Fragmentation Pathways (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes a predictable degradation sequence. The "Ortho Effect" is particularly pronounced here due to the steric crowding of the aldehyde group between Cl (C2) and Br (C6).

Primary Pathway: The Benzaldehyde Cascade
  • Molecular Ion (

    
    ):  m/z 252/254/256/258.[3]
    
  • 
    -Cleavage (Loss of H):  The aldehyde hydrogen is lost to form the Benzoyl Cation  (
    
    
    
    ).
    • Note: In di-ortho substituted benzaldehydes, this peak can be weaker than in unsubstituted benzaldehyde due to steric inhibition of resonance, which destabilizes the planar acylium ion.

  • Decarbonylation (Loss of CO): The benzoyl cation ejects carbon monoxide (28 Da) to form the Phenyl Cation (

    
    ).
    
    • Diagnostic: Look for the cluster at m/z 223/225/227.[3]

Secondary Pathway: Halogen Radical Loss

Direct loss of halogen radicals from the molecular ion is a competing pathway, favored by the relief of steric strain (relief of the "buttressing effect" between the halogens and the carbonyl).

  • Loss of Br

    
    :  m/z 173 (Cluster).[3]
    
  • Loss of Cl

    
    :  m/z 217 (Cluster).[3]
    
Visualization: Fragmentation Tree

FragTree M Molecular Ion (M+) m/z 252, 254, 256 (Radical Cation) Benzoyl Benzoyl Cation (M-H) m/z 251, 253, 255 (alpha-cleavage) M->Benzoyl - H• (1 Da) M_Br [M - Br]+ m/z 173 cluster M->M_Br - Br• (79/81 Da) Phenyl Phenyl Cation (M-H-CO) m/z 223, 225, 227 (Inductive Cleavage) Benzoyl->Phenyl - CO (28 Da) RingFrag Ring Fragmentation (Alkyne losses) Phenyl->RingFrag Ring opening

Figure 2: Primary fragmentation pathways under 70 eV Electron Impact.

Part 4: Comparative Analysis with Isomers

Distinguishing this compound from isomers like 2-Bromo-5,6-dichlorobenzaldehyde relies on the "Ortho Effect."

The Ortho Effect Mechanism: In the 6-Bromo-2,3-dichloro isomer, the aldehyde is flanked by two halogens (position 2 and 6). This is a di-ortho system.

  • Steric Inhibition: The carbonyl group is forced out of plane with the benzene ring.[3] This reduces the stability of the molecular ion compared to isomers with less crowding (e.g., 3,4-dichloro isomers).

  • Specific Loss: The loss of the halogen ortho to the carbonyl is statistically favored.[3] In the target molecule, both ortho positions are occupied (one by Cl, one by Br).

    • Target Molecule: Will show significant losses of both Br and Cl from the parent ion.[3]

    • Isomer (e.g., 3,4-dichloro): Will predominantly show the standard benzaldehyde pathway (M

      
       M-1 
      
      
      
      M-29) with less direct halogen loss from the molecular ion.

Part 5: Experimental Protocol (Standardization)

To replicate these results for quality control or impurity profiling, use the following protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).[3]

  • Concentration: 100 µg/mL (ppm).[3]

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.[3]

GC-MS Conditions (Recommended)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[3]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[3]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.[3]

  • Scan Range: m/z 40 – 400.[3]

Data Validation Steps
  • Check the M+ Cluster: Verify the 9:15:7:1 ratio at m/z 252-258. If the ratio is 3:1, you have lost the Bromine (de-bromination artifact).

  • Verify M-1 Peak: Ensure the peak at m/z 251 is present but likely less intense than the molecular ion due to the ortho effect.

  • Solvent Blank: Run pure DCM before the sample to ensure no carryover of previous halogenated compounds.[3]

References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules of aromatic aldehydes).

  • NIST Mass Spectrometry Data Center. (2023).[3] NIST/EPA/NIH Mass Spectral Library.[3] (Source for general benzaldehyde and halogenated aromatic fragmentation patterns).[3]

  • Gross, J. H. (2017).[3] Mass Spectrometry: A Textbook. Springer International Publishing.[3] (Reference for isotopic cluster calculations and ortho effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. Wiley.[3] (Mechanisms of alpha-cleavage and decarbonylation).

Sources

A Comparative Guide to HPLC Purity Assessment of 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research and manufacturing. 6-Bromo-2,3-dichlorobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts the quality, yield, and impurity profile of the final product. This guide provides an in-depth technical comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against alternative analytical techniques, supported by experimental data and established validation principles.

The Criticality of Purity in Synthesis

The presence of impurities in this compound can arise from the manufacturing process, including unreacted starting materials, by-products from side reactions, or degradation products. For instance, synthetic routes often involve the bromination and chlorination of toluene derivatives, which can lead to isomeric impurities or related halogenated compounds.[1][2] These impurities can potentially interfere with subsequent synthetic steps or be carried through to the final active pharmaceutical ingredient (API), compromising its safety and efficacy. Therefore, a reliable and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire development lifecycle.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for the analysis of moderately polar, non-volatile compounds like halogenated benzaldehydes.[3] The method's versatility, robustness, and high resolving power make it ideal for separating the main component from structurally similar impurities.

Rationale for Method Design

The chosen HPLC method is based on established principles for the separation of aromatic aldehydes.[4][5] A C18 stationary phase is selected for its hydrophobic nature, which provides good retention for the aromatic analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the polarity. The addition of a small amount of phosphoric acid to the mobile phase helps to suppress the ionization of any acidic impurities and sharpen the peak shape of the analyte.[4] UV detection is employed due to the strong chromophore of the benzaldehyde functional group.

Experimental Protocol: HPLC Purity Assessment

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (85%)

  • Sample: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to prepare a stock solution. Further, dilute 5 mL of the stock solution to 50 mL with acetonitrile to obtain a final concentration of approximately 50 µg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the analyte peak should be not less than 2000.

  • The tailing factor should be not more than 2.0.

    • These parameters are in line with the guidelines set forth in USP General Chapter <621> Chromatography.[3][6][7]

5. Data Analysis:

  • The purity of the sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

Figure 1: HPLC Purity Assessment Workflow

Comparative Analytical Methodologies

To provide a comprehensive evaluation, the HPLC method is compared with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For this compound, which has a moderate boiling point, GC-MS offers high sensitivity and the ability to identify unknown impurities through their mass spectra.[9][10]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Sample Preparation:

  • Dichloromethane (GC grade).

  • Sample: Prepare a 1 mg/mL solution of this compound in dichloromethane.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Prepare Sample in Dichloromethane inject_gc Inject into GC start_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms integrate_tic Total Ion Chromatogram Integration detect_ms->integrate_tic identify_impurities Impurity Identification via Mass Spectra integrate_tic->identify_impurities quantify_purity Purity Calculation identify_impurities->quantify_purity

Figure 2: GC-MS Analysis Workflow
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. The principles of separation are the same as HPLC, but the performance is enhanced.

1. Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.

  • Stationary Phase: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

2. Reagents and Sample Preparation:

  • Same as HPLC method.

3. UPLC Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be employed for faster run times and better resolution of early-eluting impurities).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detection from 200-400 nm.

  • Run Time: 5 minutes.

Performance Comparison

The following table summarizes the key performance characteristics of the three methods, based on typical experimental outcomes for halogenated benzaldehydes.

ParameterHPLCGC-MSUPLC
Principle Separation based on polaritySeparation based on volatility and polaritySeparation based on polarity
Analysis Time ~20 minutes~20 minutes~5 minutes
Resolution GoodVery GoodExcellent
Sensitivity ModerateHigh (LOD ~0.4 ppm for similar compounds)[8][11]High
Impurity Identification By retention time comparison with standardsTentative identification by mass spectral library matchingBy retention time and UV spectrum comparison
Solvent Consumption HighLowVery Low
Instrumentation Cost ModerateHighHigh
Method Robustness HighModerate (dependent on analyte thermal stability)High

Discussion: Choosing the Right Method

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

  • HPLC stands out as a robust and reliable method for routine quality control. It provides accurate and precise purity values and is widely available in most analytical laboratories. Its longer run time and higher solvent consumption are the main drawbacks compared to UPLC.

  • GC-MS is the preferred method when the primary goal is the identification of unknown volatile or semi-volatile impurities.[8] The structural information obtained from the mass spectrometer is invaluable for impurity profiling and understanding the reaction pathways.[9] However, it may not be suitable for thermally labile impurities.

  • UPLC offers a significant advantage in terms of speed and efficiency. For high-throughput screening or in-process controls where rapid results are essential, UPLC is the superior choice. The reduction in solvent usage also makes it a more environmentally friendly and cost-effective option in the long run.

Trustworthiness and Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1).[12][13][14][15][16] The validation process for a purity method should demonstrate its specificity , linearity , range , accuracy , precision (repeatability and intermediate precision), limit of detection (LOD) , limit of quantitation (LOQ) , and robustness .

  • Specificity is demonstrated by the ability of the method to resolve the main analyte peak from potential impurities, degradation products, and placebo components. This can be confirmed by peak purity analysis using a photodiode array detector in HPLC/UPLC or by the unique mass spectrum in GC-MS.

  • Accuracy is determined by analyzing samples with known amounts of impurities or by comparing the results with a well-characterized reference standard.

  • Precision is a measure of the variability of the results and is assessed at different levels (repeatability, intermediate precision).

By adhering to these validation principles, the analytical method becomes a self-validating system, ensuring the trustworthiness of the purity assessment.

Conclusion

For the routine purity assessment of this compound, the described HPLC method offers a balanced combination of robustness, reliability, and accessibility. It is a well-established technique that can be readily implemented in most quality control laboratories. For applications requiring higher throughput and reduced solvent consumption, UPLC presents a compelling alternative with superior performance. When the identification of unknown volatile impurities is critical, GC-MS provides unparalleled specificity and structural elucidation capabilities. The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the intended use of the data. A combination of these orthogonal techniques (e.g., HPLC for routine purity and GC-MS for impurity identification) will provide the most comprehensive characterization of this compound.

References

  • SIELC. (n.d.). Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
  • ResearchGate. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from [Link]

  • Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • SIELC. (n.d.). Separation of N-Bromo-2,6-dichlorobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of a reversed-phase HPLC method for the simultaneous estimation of dicyclomine hydrochloride and famotidine in bulk and tablets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

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  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

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  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

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Technical Guide: Regiochemical Confirmation of Bromination in 2,3-Dichlorobenzaldehyde

[1]

Executive Summary

Objective: To definitively confirm the regioselectivity of electrophilic aromatic substitution (bromination) on 2,3-dichlorobenzaldehyde.

The Challenge: The substrate contains three directing groups with conflicting electronic vectors: a strongly deactivating, meta-directing aldehyde (-CHO) and two weakly deactivating, ortho/para-directing chlorines (-Cl).[1] Predicting the major isomer requires rigorous analysis of synergistic directing effects, but confirming the structure requires precise analytical discrimination between the 5-bromo (predicted), 6-bromo , and 4-bromo isomers.[1]

The Solution: This guide details the synthesis of the target molecule via acid-catalyzed bromination and provides a comparative analytical framework. We establish that


H NMR coupling constants (

-values)
1

Mechanistic Analysis & Prediction

Before experimental validation, we must map the electronic landscape of the substrate to predict the most probable outcome.

Electronic Directing Vectors[1]
  • Aldehyde (-CHO @ C1): Strong electron-withdrawing group (EWG).[1] Directs incoming electrophiles to the meta position.

    • Target: Position 5 . (Position 3 is blocked).

  • Chlorine (@ C2): Weak EWG, but resonance donor. Directs ortho/para.

    • Target: Position 5 (para) and Position 3 (blocked).

  • Chlorine (@ C3): Weak EWG, resonance donor. Directs ortho/para.

    • Target: Position 4 (ortho), Position 6 (para), Position 2 (blocked).

The Consensus Effect

The directing effects of the Aldehyde (strongest director) and the C2-Chlorine converge on Position 5 .

  • Position 5: Synergistically activated by -CHO (meta) and C2-Cl (para).[1]

  • Position 6: Activated only by C3-Cl (para).[1] Disfavored by the electron-withdrawing inductive effect of the adjacent -CHO.[1]

  • Position 4: Sterically crowded (sandwiched between Cl and H) and electronically less favorable.

Hypothesis: The major product is 5-bromo-2,3-dichlorobenzaldehyde .[1]

DirectingEffectscluster_substrateSubstrate: 2,3-DichlorobenzaldehydeCHOAldehyde (-CHO)Strong Meta-DirectorPos5Position 5(Target)CHO->Pos5Meta (Strong)Cl2Chlorine (C-2)Ortho/Para-DirectorCl2->Pos5Para (Moderate)Cl3Chlorine (C-3)Ortho/Para-DirectorPos6Position 6(Minor/Impurity)Cl3->Pos6ParaPos4Position 4(Sterically Hindered)Cl3->Pos4OrthocaptionFigure 1: Convergence of electronic directing effects favoring Position 5.

Experimental Protocol: Synthesis

To generate the sample for confirmation, we employ a modified NBS (N-Bromosuccinimide) protocol, which is superior to elemental bromine for deactivated substrates due to the controlled release of bromonium ions.

Reagents
  • Substrate: 2,3-Dichlorobenzaldehyde (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    )[2]
    
  • Temperature: 60°C

Workflow
  • Dissolution: Dissolve 2,3-dichlorobenzaldehyde in concentrated

    
     at room temperature. The solution will darken due to protonation of the carbonyl.
    
  • Addition: Add NBS portion-wise over 30 minutes to maintain temperature stability.

  • Reaction: Heat to 60°C and stir for 3 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture onto crushed ice. The product will precipitate as a pale solid.

  • Purification: Filter the solid, wash with water (to remove acid) and cold methanol. Recrystallize from Ethanol/Water if necessary.[1]

Comparative Analytical Guide (The Core Confirmation)

This section objectively compares the analytical signatures of the desired product against its potential isomers. This is the critical "Self-Validating System" required for high-integrity science.[1]

H NMR: The Coupling Constant ( ) Test

This is the definitive method. The regiochemistry is confirmed by the splitting pattern of the remaining aromatic protons.

Feature5-Bromo (Target) 6-Bromo (Alternative) 4-Bromo (Alternative)
Remaining Protons H-4 and H-6H-4 and H-5H-5 and H-6
Relationship Meta to each otherOrtho to each otherOrtho to each other
Coupling (

)
~2.0 - 2.5 Hz ~8.0 - 9.0 Hz ~8.0 - 9.0 Hz
Multiplicity Two Doublets (

)
Two Doublets (

)
Two Doublets (

)
Conclusion CONFIRMED REJECTED REJECTED

Interpretation:

  • If you observe two doublets with a large gap (approx 8 Hz) between the legs of the doublet, you have synthesized the wrong isomer (likely the 6-bromo).

  • If you observe two doublets with a very narrow gap (approx 2 Hz), you have successfully synthesized 5-bromo-2,3-dichlorobenzaldehyde .[1]

C NMR: Signal Count Verification

While less specific than coupling constants, Carbon NMR provides a secondary check based on symmetry and chemical environment.

  • 5-Bromo Isomer: Expect distinct signals for C-4 and C-6.[1][3] The C-4 carbon is flanked by two chlorines (C3-Cl) and a bromine (C5-Br), leading to a specific shielding pattern compared to C-6.[1]

  • Differentiation: In the 4-bromo or 6-bromo isomers, the chemical shifts of the methine carbons (CH) will differ significantly due to the ortho vs meta relationship with the aldehyde. However, without a reference standard,

    
    H NMR remains the superior primary confirmation tool.
    
NOE (Nuclear Overhauser Effect) - The Tie-Breaker

If the coupling constants are ambiguous (e.g., poor resolution), 1D-NOE spectroscopy is the authoritative fallback.[1]

  • Experiment: Irradiate the Aldehyde proton (-CHO) signal (~10.3 ppm).

  • Result for 5-Bromo: NOE enhancement should be observed at H-6 (the proton ortho to the aldehyde).[1]

  • Result for 6-Bromo: NO NOE enhancement would be observed at the aromatic region because position 6 is occupied by Bromine.[1]

  • Result for 4-Bromo: NOE enhancement observed at H-6 . (Note: This mimics the 5-bromo result, but the 4-bromo is ruled out by the large ortho coupling constant in

    
    H NMR).
    

Decision Tree for Confirmation

Use this logic flow to validate your product.

ConfirmationLogicStartAnalyze 1H NMR Spectrum(Aromatic Region)CheckJMeasure Coupling Constant (J)between Ar-H signalsStart->CheckJSmallJJ = 2.0 - 2.5 Hz(Meta Coupling)CheckJ->SmallJNarrow SplitLargeJJ = 8.0 - 9.0 Hz(Ortho Coupling)CheckJ->LargeJWide SplitNOE_CheckSecondary Check:Irradiate CHO protonSmallJ->NOE_CheckOptional ValidationWrongREJECTED:6-Bromo or 4-Bromo IsomerLargeJ->WrongTargetCONFIRMED:5-Bromo-2,3-dichlorobenzaldehydeNOE_PosNOE at H-6 observed?YESNOE_Check->NOE_PosNOE_NegNOE at H-6 observed?NONOE_Check->NOE_NegNOE_Pos->TargetNOE_Neg->WrongIndicates 6-BromocaptionFigure 2: Analytical decision matrix for confirming regiochemistry.

References

  • Rajesh, K., et al. "Bromination of Deactivated Aromatics: A Simple and Efficient Method."[1][2] Journal of Organic Chemistry, vol. 72, no. 15, 2007, pp. 5867–5869.[1]

  • Lide, D. R. "Magnetic Susceptibility and NMR Data for Aromatic Compounds."[1] CRC Handbook of Chemistry and Physics, 88th Edition.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005.[1] (Authoritative text on coupling constants).

  • Ghorbani-Vaghei, R., et al. "Bromination of aromatic compounds using N-bromosuccinimide."[1][2] Tetrahedron Letters, vol. 44, no. 4, 2003.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 6-Bromo-2,3-dichlorobenzaldehyde, a halogenated aromatic aldehyde, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the integrity of our environment.

Understanding the Hazard Profile of this compound

Inferred Chemical and Hazard Data Summary

PropertyValue / ClassificationRationale and Implication
Appearance White to off-white crystalline powder.[3][4]As a solid, the primary exposure risk during handling is the inhalation of dust or direct skin/eye contact.[3][5]
Molecular Formula C₇H₃BrCl₂OThe presence of bromine and chlorine on an aromatic ring indicates that this compound should be treated as a hazardous halogenated organic waste.[1]
GHS Hazard Class Corrosive, Irritant, Environmental Hazard.[3][5][6]Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life.[6][7][8]
Disposal Consideration Must be treated as hazardous waste.[1]Due to its halogenated nature and potential environmental toxicity, disposal via standard laboratory drains or general waste is strictly prohibited.[1][3]

The causality behind these classifications lies in the chemical structure. The aldehyde group can be reactive, while the chlorinated and brominated benzene ring makes the molecule lipophilic and resistant to natural degradation, leading to potential bioaccumulation and long-term environmental effects.[2][9]

The Core Principle: Segregation and Professional Disposal

The cornerstone of responsible chemical waste management is the understanding that halogenated aromatic compounds cannot be neutralized or disposed of through conventional laboratory methods. These compounds require high-temperature incineration at a licensed hazardous waste facility to ensure their complete destruction and prevent the release of toxic byproducts.[7][10]

Therefore, the entire disposal procedure is built around a self-validating system of containment, segregation, and professional handling .

Pre-Disposal Operations: Safety and Waste Accumulation

Proper disposal begins long before the waste container is full. It starts with safe handling during your research and meticulous waste segregation.

3.1. Required Personal Protective Equipment (PPE)

When handling either the pure compound or waste containing it, the following PPE is mandatory to prevent personal exposure.[3][5][11]

PPE TypeSpecificationJustification
Hand Protection Nitrile rubber gloves.[3]Provides a robust barrier against skin contact with this corrosive solid. Always inspect gloves before use.
Eye Protection Goggles or a face shield.[3][5]Protects against accidental splashes of solutions or airborne dust particles that can cause severe eye damage.
Skin and Body Long-sleeved lab coat.Prevents contamination of personal clothing and exposed skin.
Respiratory Use only in a chemical fume hood.[3][5]A fume hood is the primary engineering control to prevent inhalation of any dust or vapors.

3.2. Waste Segregation and Containerization Protocol

Step 1: Designate a Waste Stream. Establish a specific waste container solely for "Halogenated Organic Solids." Never mix this waste with non-halogenated solvents, aqueous waste, or general trash. Cross-contamination complicates disposal and can create unforeseen chemical hazards.

Step 2: Select an Appropriate Waste Container. Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[6][12][13] Ensure the container is clearly labeled.

Step 3: Labeling the Container. The label must be filled out at the moment you first add waste to the container. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " and any other halogenated compounds in the container.

  • The approximate concentration and quantity.

  • The date accumulation started.

  • Your name and lab location.

Step 4: Accumulating Waste. Keep the waste container tightly closed when not in use and store it in a well-ventilated area, such as a satellite accumulation area within your lab, away from incompatible materials.[12][14]

The Disposal Workflow: From Lab Bench to Final Destruction

The following workflow outlines the procedural steps for ensuring compliant disposal.

Experimental Protocol: Final Disposal Procedure

  • Finalize Waste Accumulation: Once your experiment is complete or the waste container is nearing its capacity (do not overfill), ensure the cap is securely fastened.

  • Final Weighing and Documentation: Weigh the full container and record the final amount of waste. Update your laboratory's chemical inventory and waste disposal logs.

  • Request Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup. Provide them with all the information from the waste label.

  • Store for Pickup: Store the sealed and labeled container in the designated satellite accumulation area until it is collected by trained EH&S personnel.

  • EH&S Handling: Your EH&S department will then transport the waste to a central accumulation facility before it is manifested and shipped to a licensed hazardous waste disposal company for incineration.

Disposal Workflow Diagram

G cluster_lab In-Lab Procedures cluster_ehs Professional Disposal Path A Step 1: Segregate Waste (Halogenated Solids Only) B Step 2: Use Designated, Labeled Hazardous Waste Container A->B Containment C Step 3: Securely Close Container and Finalize Documentation B->C Documentation D Step 4: Request Pickup from Environmental Health & Safety (EH&S) C->D Initiate Disposal E Step 5: Store in Designated Satellite Accumulation Area D->E Await Collection F EH&S Collects Waste from Laboratory E->F Hand-off G Transport to Licensed Hazardous Waste Facility F->G Consolidation H Final Disposal via High-Temperature Incineration G->H Destruction

Caption: Workflow for the proper disposal of this compound.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.[1]

Step-by-Step Spill Cleanup Methodology

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full required PPE as listed in section 3.1.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[3][12][13] Use tools that will not generate dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[1] All cleaning materials are now considered hazardous waste.

  • Dispose of Cleanup Waste: Place all contaminated cleaning materials (gloves, wipes, absorbent) into the same hazardous waste container as the spilled chemical.

  • Label and Dispose: Seal, label, and dispose of the container as described in Section 4.

Spill Response Decision Diagram

G Start Spill Occurs Alert Alert Personnel in Area Start->Alert PPE Don Full PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Cover Solid Spill with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Gently Sweep Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Area (Solvent then Soap & Water) Collect->Decon Dispose Place all Contaminated Items in Waste Container Decon->Dispose Final Seal, Label, and Arrange for EH&S Disposal Dispose->Final

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.